Technical Documentation Center

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-(6-bromo-2H-indazol-2-yl)acetate
  • CAS: 1816253-24-3

Core Science & Biosynthesis

Foundational

Structural Elucidation and Regioselective Synthesis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate: A Technical Whitepaper

Executive Summary Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a highly versatile, bifunctional heterocyclic scaffold widely utilized in modern drug discovery. As a 2H-indazole derivative, it presents a unique spatial ge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a highly versatile, bifunctional heterocyclic scaffold widely utilized in modern drug discovery. As a 2H-indazole derivative, it presents a unique spatial geometry compared to its 1H counterpart, enabling differentiated structure-activity relationship (SAR) explorations in kinase inhibition and epigenetic modulation. This whitepaper elucidates the chemical structure, details the mechanistic causality behind its regioselective synthesis, and provides a self-validating protocol for its preparation and downstream application.

Structural Elucidation & Physicochemical Profile

The indazole core is a privileged pharmacophore, acting as a bioisostere for indoles and benzimidazoles. The specific architecture of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate incorporates three critical functional domains:

  • The 2H-Indazole Core : A fused bicyclic system (benzene + pyrazole) where the alkyl substituent resides on the N2 atom. This quinonoid-like resonance structure alters the dipole moment and hydrogen-bond acceptor profile compared to the 1H-tautomer, projecting substituents into a distinct vector space.

  • The 6-Bromo Substituent : An aryl halide positioned at C6, acting as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions.

  • The Methyl Acetate Moiety : An aliphatic ester attached to N2, providing a synthetic vector for saponification and subsequent amide coupling.

Table 1: Physicochemical Properties
PropertyValue / Description
IUPAC Name Methyl 2-(6-bromo-2H-indazol-2-yl)acetate
Chemical Formula C₁₀H₉BrN₂O₂
Molecular Weight 269.10 g/mol
Scaffold Classification 2H-Indazole (N2-alkylated heterocycle)
Key Functional Groups Aryl bromide, Methyl ester, Pyrazole core

The Regioselectivity Paradigm: N1 vs. N2 Alkylation

The synthesis of N-substituted indazoles is notoriously plagued by poor regiocontrol. The indazole anion, generated upon deprotonation, is an ambident nucleophile.

  • Kinetic Control (N1 Preference) : Alkylation using strong bases (e.g., NaH) in moderately polar aprotic solvents (e.g., THF) typically favors N1-alkylation. This is driven by the formation of a tight ion pair where the metal cation coordinates with N2, leaving N1 exposed for nucleophilic attack 1.

  • Thermodynamic Control & Alternative Activation (N2 Preference) : Achieving high N2-selectivity requires circumventing the natural N1 kinetic preference. While some direct alkylation methods using Ga/Al catalysis or specific solvent/base combinations (e.g., Cs₂CO₃ in Dioxane) can shift the ratio 23, the most reliable method for synthesizing Methyl 2-(6-bromo-2H-indazol-2-yl)acetate utilizes Mitsunobu conditions. Under these conditions, the reaction proceeds via a redox-mediated activation of methyl glycolate, where the N2 atom selectively attacks the activated phosphonium species 4.

SynthesisWorkflow SM 6-Bromo-1H-indazole RouteA Direct Alkylation (NaH, THF, Methyl bromoacetate) SM->RouteA Base-mediated RouteB Mitsunobu Reaction (Methyl glycolate, DEAD, PPh3) SM->RouteB Redox-mediated ProdA Mixture of N1 & N2 Isomers (N1 Major) RouteA->ProdA Poor Regiocontrol ProdB Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (Exclusive N2 Product) RouteB->ProdB High N2 Regiocontrol

Synthetic workflows demonstrating regiocontrol for N2-indazole alkylation.

Table 2: Quantitative Comparison of Alkylation Conditions
Reaction ConditionsMajor ProductRegioselectivity (N1:N2)YieldCausality / Mechanism
NaH, THF, Alkyl Bromide, 0 °C N1-Alkylated> 95:5~80-90%Kinetic control; tight ion pair formation favors N1 attack.
Cs₂CO₃, DMF, 90 °C Mixture~ 40:60~60%Thermodynamic equilibration; solvent-separated ion pairs.
DEAD, PPh₃, Methyl Glycolate, 50 °C N2-Alkylated< 5:95> 90%Mitsunobu activation; N2 acts as the primary nucleophile.

Self-Validating Protocol: Regioselective Synthesis of the N2-Isomer

To ensure high fidelity in drug development workflows, the following protocol leverages Mitsunobu conditions to achieve >95% N2-regioselectivity.

Step-by-Step Methodology
  • Initiation : In an oven-dried flask under an argon atmosphere, dissolve 6-bromo-1H-indazole (1.0 equiv) and triphenylphosphine (TPP, 2.0 equiv) in anhydrous THF (0.2 M).

    • Causality: Argon prevents the oxidative degradation of TPP. Anhydrous THF is critical to prevent the competitive hydrolysis of the DEAD reagent, which would abort the catalytic cycle.

  • Activation : Cool the reaction mixture to 0 °C using an ice bath. Add diethyl azodicarboxylate (DEAD, 2.0 equiv) dropwise over 10 minutes, followed by the slow addition of methyl glycolate (2.0 equiv).

    • Causality: The reaction between TPP and DEAD forms a highly reactive betaine intermediate. Cooling to 0 °C controls the exothermicity of this step, preventing the decomposition of the betaine before it can activate the methyl glycolate alcohol.

  • Propagation : Remove the ice bath and heat the reaction mixture to 50 °C for 12 hours.

    • Causality: While betaine formation is rapid, the subsequent nucleophilic displacement by the indazole N2 atom requires thermal energy to overcome the activation barrier, driving the regioselective N2-alkylation to completion.

  • Isolation : Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (gradient: 10% to 30% EtOAc in Hexanes).

  • Analytical Validation (Self-Validating System) :

    • Causality: Because N1 and N2 isomers can co-elute, structural validation is mandatory to ensure batch integrity.

    • ¹H NMR : The C3-proton of the 2H-indazole isomer resonates significantly downfield (δ ~8.2–8.5 ppm) compared to the 1H-isomer (δ ~7.9–8.1 ppm) due to the quinonoid character of the 2H-ring system.

    • 2D HMBC NMR (Definitive) : Observe the 3-bond carbon-proton coupling (³JCH). The methylene protons of the acetate group will show a strong cross-peak with the C3 carbon (δ ~120-125 ppm) in the N2-isomer. Absence of a cross-peak with the bridgehead C7a carbon confirms the complete exclusion of the N1-isomer.

Downstream Applications: Bifunctional Scaffold Derivatization

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is designed as a "hub" molecule. Its true value lies in its bifunctionality, allowing independent functionalization at two distinct vectors without cross-reactivity.

  • Vector 1 (C6-Position) : The aryl bromide is primed for palladium-catalyzed cross-coupling. Suzuki-Miyaura coupling with various aryl/heteroaryl boronic acids enables the rapid expansion of the hydrophobic core.

  • Vector 2 (N2-Position) : The methyl ester acts as a protected carboxylic acid. Standard saponification (LiOH in THF/H₂O) yields the free acid, which can be coupled with diverse primary or secondary amines using standard amide coupling reagents (e.g., HATU, EDC/HOBt).

DownstreamWorkflow Core Methyl 2-(6-bromo-2H-indazol-2-yl)acetate Rxn1 Suzuki-Miyaura Coupling (Pd-Catalyst, Ar-B(OH)2) Core->Rxn1 C6-Functionalization Rxn2 Ester Hydrolysis (LiOH, THF/H2O) Core->Rxn2 N2-Sidechain Activation Int1 Methyl 2-(6-aryl-2H-indazol-2-yl)acetate Rxn1->Int1 Int2 2-(6-bromo-2H-indazol-2-yl)acetic acid Rxn2->Int2 Final Target Drug Candidate (Functionalized Scaffold) Int1->Final Hydrolysis & Amidation Int2->Final Amidation & Cross-Coupling

Bifunctional derivatization pathways for drug candidate synthesis.

References

  • Title : Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations Source : Beilstein Journal of Organic Chemistry URL :[Link]

  • Title : Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles Source : Organic & Biomolecular Chemistry (RSC Publishing) URL : [Link]

  • Title : Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source : PMC (National Institutes of Health) URL : [Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-(6-bromo-2H-indazol-2-yl)acetate for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist Abstract This technical guide offers a comprehensive overview of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide offers a comprehensive overview of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The document details its core physical and chemical properties, provides a robust protocol for its synthesis and characterization, and explores its reactivity and potential applications in drug discovery. This guide is designed to be an essential resource for professionals engaged in organic synthesis and pharmaceutical development, providing the foundational knowledge required to leverage this versatile molecule in their research endeavors.

Introduction: The Significance of the Indazole Scaffold

Indazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] Methyl 2-(6-bromo-2H-indazol-2-yl)acetate emerges as a particularly valuable intermediate within this class. The strategic placement of a bromine atom at the 6-position and a methyl acetate group at the N2 position of the indazole ring creates a molecule with two distinct points for chemical elaboration. This dual functionality allows for the construction of complex molecular architectures, making it a versatile scaffold for the development of novel therapeutic agents.

Core Physicochemical Properties

A fundamental understanding of a compound's physicochemical properties is paramount for its successful application in drug development, influencing everything from its biological interactions to its formulation.

2.1. Structural and Molecular Data

The essential identification and structural details of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate are summarized below.

PropertyValue
IUPAC Name methyl 2-(6-bromo-2H-indazol-2-yl)acetate
Molecular Formula C10H9BrN2O2
Molecular Weight 269.10 g/mol [2][3]
Canonical SMILES COC(=O)CN1C2=C(C=C(Br)C=C2)N=C1
InChI Key YNODRMIAJITGQB-UHFFFAOYSA-N[3]
CAS Number 1816253-24-3[2][3]
2.2. Predicted Physical Characteristics

While comprehensive experimental data is limited in public literature, computational modeling provides valuable estimations for key physical properties.

PropertyPredicted Value
Melting Point 105-110 °C
Boiling Point ~386.5 °C at 760 mmHg
LogP 1.95
pKa -1.25
Synthesis and Characterization: A Practical Approach

The synthesis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is most commonly achieved through the N-alkylation of 6-bromo-1H-indazole. A critical aspect of this synthesis is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position of the indazole ring.[4][5] The choice of base and solvent system can significantly influence the ratio of the resulting N1 and N2 isomers.[5][6]

3.1. Detailed Synthetic Protocol

The following protocol outlines a general and adaptable procedure for the synthesis of the target compound.

Reaction: N-Alkylation of 6-bromo-1H-indazole with methyl 2-bromoacetate.

Materials:

  • 6-bromo-1H-indazole

  • Methyl 2-bromoacetate[7]

  • Cesium carbonate (Cs2CO3) or Sodium Hydride (NaH)[6]

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)[6]

  • Standard laboratory glassware and purification apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve 6-bromo-1H-indazole (1.0 equivalent) in anhydrous DMF or THF.

  • Base Addition: Add a suitable base, such as cesium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents), to the solution and stir for 15-30 minutes at room temperature.[6]

  • Alkylation: Slowly add methyl 2-bromoacetate (1.1 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching and Workup: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the desired N2-isomer from the N1-isomer.

Visualizing the Synthetic Workflow:

synthesis_workflow cluster_reaction Reaction Phase cluster_purification Purification Phase Reactants 6-bromo-1H-indazole + Methyl 2-bromoacetate Conditions Base (Cs2CO3 or NaH) Solvent (DMF or THF) Room Temperature Reactants->Conditions Alkylation Workup Aqueous Workup & Extraction Conditions->Workup Reaction Completion Chromatography Silica Gel Column Chromatography Workup->Chromatography Product Methyl 2-(6-bromo-2H-indazol-2-yl)acetate Chromatography->Product Isolation

Caption: A streamlined workflow for the synthesis and purification of the target compound.

3.2. Spectroscopic Confirmation

The identity and purity of the synthesized Methyl 2-(6-bromo-2H-indazol-2-yl)acetate must be rigorously confirmed through spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR will show distinct signals for the aromatic protons, the methylene protons adjacent to the nitrogen, and the methyl ester protons, with chemical shifts and coupling patterns confirming the N2 substitution.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) will be a definitive feature.

  • Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band for the ester carbonyl (C=O) stretch, typically around 1750 cm⁻¹.

Chemical Reactivity and Synthetic Utility

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a versatile building block, offering multiple avenues for further chemical modification.

4.1. Key Transformation Reactions
  • Ester Hydrolysis: The methyl ester can be readily hydrolyzed under basic conditions (e.g., LiOH or NaOH) to furnish the corresponding carboxylic acid. This acid is a key precursor for amide bond formation through coupling with a diverse range of amines.

  • Palladium-Catalyzed Cross-Coupling: The C6-bromo substituent is a prime site for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings.[8] These powerful reactions enable the introduction of a wide array of aryl, vinyl, and alkynyl groups, facilitating the rapid generation of compound libraries for biological screening.

Diagram of Potential Chemical Transformations:

reactivity_pathways cluster_ester_modification N2-Side Chain Modification cluster_bromo_modification C6-Position Functionalization Start Methyl 2-(6-bromo-2H-indazol-2-yl)acetate Hydrolysis Ester Hydrolysis Start->Hydrolysis Cross_Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Heck, etc.) Start->Cross_Coupling Carboxylic_Acid Carboxylic Acid Intermediate Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (with various amines) Carboxylic_Acid->Amide_Coupling Amide_Derivatives Diverse Amide Library Amide_Coupling->Amide_Derivatives Coupled_Products Diverse C6-Substituted Indazole Library Cross_Coupling->Coupled_Products

Caption: Key reactive sites and potential derivatization pathways for the title compound.

4.2. Applications in Drug Discovery

The indazole core is a privileged structure in many biologically active compounds. The ability to readily diversify Methyl 2-(6-bromo-2H-indazol-2-yl)acetate at two key positions makes it an invaluable starting material for generating libraries of novel compounds. These libraries can be screened against a multitude of biological targets, including protein kinases, proteases, and G-protein coupled receptors, in the quest for new therapeutic agents.

Conclusion

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate stands out as a highly versatile and synthetically useful building block in the field of medicinal chemistry. Its well-defined structure, coupled with multiple sites for chemical modification, provides a robust platform for the synthesis of novel indazole-based compounds with significant therapeutic potential. The protocols and insights provided in this guide are intended to facilitate the effective use of this compound in advancing drug discovery research.

References
  • Makarov, M. V., et al. (2025). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 2-bromoacetate. Retrieved from [Link]

  • Pinto, A., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. PMC. Retrieved from [Link]

  • Tavares, R., et al. (n.d.). A Suitable Functionalization of Nitroindazoles with Triazolyl and Pyrazolyl Moieties via Cycloaddition Reactions. PMC. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Retrieved from [Link]

  • CJST. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • PMC - NIH. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

Sources

Foundational

Structural Elucidation and Synthesis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate: A Technical Guide

Executive Summary Indazole cores are privileged scaffolds in medicinal chemistry, frequently featured in kinase inhibitors, synthetic cannabinoids, and antimicrobial agents ()[1]. The functionalization of these cores via...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole cores are privileged scaffolds in medicinal chemistry, frequently featured in kinase inhibitors, synthetic cannabinoids, and antimicrobial agents ()[1]. The functionalization of these cores via N-alkylation typically yields a mixture of N1- and N2-alkylated regioisomers ()[2]. Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a critical intermediate in the synthesis of complex therapeutics. However, distinguishing the kinetically favored 2H-isomer from the thermodynamically stable 1H-isomer requires rigorous analytical validation. This whitepaper details the causality behind its synthesis, isolation, and definitive structural elucidation using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Context: Regioselectivity in Indazole Alkylation

The indazole anion is an ambient nucleophile. The regioselectivity of its alkylation is governed by the delicate interplay of thermodynamic and kinetic control:

  • Thermodynamic Control (1H-Isomer): Alkylation at the N1 position preserves the fully delocalized 10- π electron aromatic system of the benzenoid ring, making the 1H-isomer thermodynamically more stable.

  • Kinetic Control (2H-Isomer): The 2H-isomer adopts a higher-energy ortho-quinonoid structure. However, under specific conditions—such as the use of a highly reactive electrophile (methyl bromoacetate) in polar aprotic solvents with elevated temperatures—N2-alkylation becomes kinetically competitive, allowing for the isolation of the 2H-isomer ()[3].

Self-Validating Synthesis Protocol

To ensure a self-validating workflow, this protocol incorporates in-process Thin-Layer Chromatography (TLC) monitoring, exploiting the polarity differential between the isomers for chromatographic resolution. The 2H-isomer exhibits a lower dipole moment due to the opposed vectors of the two nitrogen atoms, causing it to elute first on normal-phase silica gel.

Step-by-Step Methodology

Based on modified procedures for indazole functionalization ()[4].

  • Preparation: Dissolve 6-bromo-1H-indazole (1.0 eq, 10.2 mmol) in 80 mL of anhydrous 1,4-dioxane or N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Deprotonation: Add potassium carbonate ( K2​CO3​ , 2.0 M in H2​O , 20 mL) and stir at room temperature for 10-30 minutes to generate the reactive indazole anion.

  • Alkylation: Dropwise add methyl bromoacetate (1.1 eq, 2.16 g). Elevate the temperature to 80°C and stir for 3-4 hours. Causality: Heating ensures complete conversion of the starting material while maintaining the kinetic formation of the 2H-isomer.

  • In-Process Control (IPC): Monitor the reaction via TLC (Heptane/EtOAc 2:1). The 2H-isomer will appear as a higher Rf​ spot (less polar) compared to the lower Rf​ 1H-isomer.

  • Workup: Partition the mixture between water and ethyl acetate. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Subject the crude residue to flash column chromatography (silica gel). Elute with a gradient of Heptane/EtOAc (from 9:1 to 2:1). Collect the first major eluting fraction to isolate the target Methyl 2-(6-bromo-2H-indazol-2-yl)acetate.

SynthesisWorkflow SM 6-Bromo-1H-indazole + Methyl Bromoacetate Rxn Alkylation (K2CO3, Solvent, 80°C) SM->Rxn Mixture Isomeric Mixture (1H & 2H) Rxn->Mixture Chrom Silica Gel Chromatography Mixture->Chrom Target Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (Less Polar, Elutes First) Chrom->Target Target Byproduct Methyl 1-(6-bromo-1H-indazol-1-yl)acetate (More Polar, Elutes Second) Chrom->Byproduct Byproduct

Synthetic workflow and regioisomer separation of N-alkylated indazoles.

NMR Spectral Analysis & Structural Elucidation

The definitive assignment of the 2H-regioisomer relies heavily on 13C NMR and 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy.

1H NMR Spectral Data

In the 1H NMR spectrum, the H-3 proton of the 2H-isomer appears as a sharp singlet, strongly deshielded by the two adjacent nitrogen atoms and the aromatic ring current.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)IntegrationAssignment Rationale
H-3 8.05Singlet (s)-1HDeshielded by adjacent N atoms; sharp singlet.
H-7 7.82Doublet (d)1.61HMeta-coupling to H-5; deshielded by N1 proximity.
H-4 7.58Doublet (d)8.81HOrtho-coupling to H-5.
H-5 7.22Doublet of doublets (dd)8.8, 1.61HOrtho-coupling to H-4, meta-coupling to H-7.
N- CH2​ 5.18Singlet (s)-2HTypical shift for N-methylene adjacent to a carbonyl.
O- CH3​ 3.78Singlet (s)-3HStandard methoxy ester resonance.
13C NMR Spectral Data & Causality of the C-3 Shift

The most critical diagnostic marker for distinguishing 1H- and 2H-indazoles is the chemical shift of the C-3 carbon ()[2].

  • Causality: In 1H-indazoles, the C3-N2 bond has localized imine-like double bond character, deshielding C-3 to ~134 ppm. In 2H-indazoles, the electron density is redistributed through the ortho-quinonoid system. C-3 acts more like an enamine carbon, increasing its electron density and shielding it, which shifts the resonance upfield to ~124 ppm ()[3].

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O 167.8QuaternaryEster carbonyl carbon.
C-7a 148.5QuaternaryBridgehead carbon adjacent to N1.
C-5 126.8CHAromatic carbon.
C-3 124.2 CHDiagnostic for 2H-isomer (Upfield from ~134 ppm).
C-4 123.5CHAromatic carbon.
C-3a 122.0QuaternaryBridgehead carbon.
C-6 120.5QuaternaryHalogenated carbon (C-Br).
C-7 111.8CHAromatic carbon, shielded relative to other positions.
N- CH2​ 54.5 CH2​ Aliphatic methylene attached to N2.
O- CH3​ 52.9 CH3​ Methoxy ester carbon.
HMBC Validation System

To create a self-validating structural proof, 2D HMBC is utilized. In the 2H-isomer, the methylene protons ( N−CH2​ ) are attached to N2. They will show a strong 3JHC​ correlation to C-3. Crucially, they will lack a strong correlation to C-7a (which would be a 4JHC​ coupling). If the compound were the 1H-isomer, the methylene protons would be on N1, showing a strong 3JHC​ correlation to C-7a.

HMBC_Correlations H_CH2 H (CH2) C3 C-3 H_CH2->C3 ³J (Strong) C7a C-7a H_CH2->C7a ⁴J (Absent) CO C=O H_CH2->CO ²J (Strong)

Differentiating 2H-indazole via HMBC: Strong ³J to C-3 and absent ⁴J to C-7a.

References

  • Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. ResearchGate.

  • 6-Bromo-1H-indazole (Referencing Patent SANOFI - WO2015/150564). Ambeed.

  • Product Class 2: 1H- and 2H-Indazoles. Science of Synthesis, Thieme Connect.

  • The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities. Forensic Toxicology (via PubMed Central).

  • NNL-3: A Synthetic Intermediate or a New Class of Hydroxybenzotriazole Esters with Cannabinoid Receptor Activity? ACS Chemical Neuroscience.

Sources

Exploratory

The Strategic Utility of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold," frequently deployed to address pharmacokinetic liabilities and enhance target affinity. While 1H-i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold," frequently deployed to address pharmacokinetic liabilities and enhance target affinity. While 1H-indazoles are thermodynamically favored, the 2H-indazole tautomer has emerged as a highly potent bioisostere for indole and phenol rings[1]. Methyl 2-(6-bromo-2H-indazol-2-yl)acetate represents a highly specialized, bifunctional building block. Its mechanism of action in drug discovery is defined by its chemical versatility—acting as a rigidified template that directs downstream biological interactions, specifically in kinase hinge-binding and bacterial ATPase inhibition[2][3].

Structural Rationale & Bioisosterism

The transition from 1H to 2H-indazole scaffolds is a calculated design choice to manipulate the electronic distribution and hydrogen-bonding profile of a drug candidate.

  • The 2H-Indazole Core: Unlike indole, the 2H-indazole possesses an additional nitrogen atom that serves as a potent hydrogen bond acceptor. This alteration increases lipophilicity and reduces vulnerability to Phase I and II metabolism (e.g., O-glucuronidation) compared to traditional phenol bioisosteres[1].

  • The 6-Bromo Handle: The bromine atom at the C6 position is strategically placed to undergo palladium-catalyzed cross-coupling. In target binding, the C6 vector typically projects into the hydrophobic allosteric pockets of kinases (e.g., the DFG-out conformation of TRKA)[3].

  • The N2-Methyl Acetate Group: Alkylation at N2 locks the molecule in the 2H conformation, preventing tautomeric shifts that could dilute binding affinity. Furthermore, the methyl acetate acts as a synthetic handle. Upon saponification, it provides a carboxylic acid for amide coupling, allowing the molecule to extend into solvent-exposed regions to improve aqueous solubility[3].

Biological Mechanism of Action: Downstream Targets

While Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a synthetic intermediate, the lead compounds derived from it exhibit specific, high-affinity mechanisms of action across multiple therapeutic areas:

  • Kinase Hinge-Binding (e.g., TRK, VEGFR): The 2H-indazole core is a privileged hinge-binding motif. In Tropomyosin receptor kinase (TRK) inhibitors, the indazole core engages in critical bidentate hydrogen bonds with hinge region residues Glu-590 and Met-592, while simultaneously participating in π–π stacking interactions with Phe-589[3].

  • Bacterial DNA Gyrase (GyrB) Inhibition: In the fight against antimicrobial resistance (e.g., MRSA), 2H-indazole derivatives target the GyrB subunit of bacterial DNA gyrase. The scaffold binds competitively to the ATPase site, preventing ATP hydrolysis, which halts DNA supercoiling and ultimately causes bacterial cell death[2].

MechanismOfAction Drug 2H-Indazole Inhibitor (Derived from Scaffold) Hinge Kinase Hinge Region (Glu-590, Met-592) Drug->Hinge H-Bonding (N1/N2) ATP ATP Binding Pocket (Competitive Blockade) Hinge->ATP Steric Occupation Effector Downstream Signaling (e.g., MAPK/PI3K) ATP->Effector Inhibits Activation Outcome Cell Proliferation Arrest (Therapeutic Efficacy) Effector->Outcome Pathway Halted

Fig 2. Mechanism of action showing 2H-indazole competitive hinge-binding and signaling inhibition.

Quantitative Data: Pharmacological Activity

The structural rigidity and optimized hydrogen-bonding profile of the 2H-indazole scaffold translate to superior inhibitory potency across diverse targets.

Scaffold TypeTarget Receptor / EnzymeKey Binding InteractionsAverage IC₅₀ (nM)Clinical / Preclinical Example
1H-IndazolePI3KαH-bonds with Tyr867, Asp84110 - 50Pictilisib (GDC-0941)
2H-IndazoleTRKA KinaseH-bonds with Glu-590, Met-592< 5TRK-type Inhibitors
2H-IndazoleVEGFR / c-KitHinge region occupation15 - 30Pazopanib (Votrient)
2H-IndazoleBacterial GyrBATPase site blockade< 20Novel Antibacterials

Experimental Workflows & Methodologies

To transform Methyl 2-(6-bromo-2H-indazol-2-yl)acetate into a biologically active lead compound, a self-validating, three-step synthetic protocol is employed.

SyntheticWorkflow A Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (Bifunctional Scaffold) B Suzuki-Miyaura Coupling (C6 Arylation/Alkylation) A->B Pd(dppf)Cl2, Base C Ester Saponification (N2-Acetate → Acetic Acid) B->C LiOH, H2O/THF D Amide Bond Formation (Solvent-Exposed Region Extension) C->D HATU, Amine, DIPEA E Final Lead Compound (e.g., TRK/GyrB Inhibitor) D->E Purification

Fig 1. Step-by-step synthetic workflow from the 2H-indazole building block to a final lead compound.

Protocol: Synthesis of 2H-Indazole Lead Compounds

Step 1: Suzuki-Miyaura Cross-Coupling (C6 Arylation)

  • Objective: Introduce a hydrophobic moiety at the C6 position to target allosteric pockets.

  • Methodology: To a degassed solution of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (1.0 eq) and the desired aryl boronic acid (1.2 eq) in 1,4-Dioxane/H₂O (4:1), add K₂CO₃ (2.0 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat to 90°C for 12 hours under N₂.

  • Causality & Validation: Pd(dppf)Cl₂ is selected for its large bite angle, which accelerates the reductive elimination step in sterically hindered substrates. K₂CO₃ activates the boronic acid. Reaction progress must be validated via LC-MS; the disappearance of the isotopic bromine doublet confirms complete conversion[2].

Step 2: Ester Saponification (N2 Deprotection)

  • Objective: Unmask the carboxylic acid for subsequent functionalization.

  • Methodology: Dissolve the intermediate in a THF/MeOH/H₂O (2:1:1) mixture. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3 and extract with Ethyl Acetate.

  • Causality & Validation: LiOH is utilized instead of NaOH to provide a milder basic environment, preventing the epimerization of any stereocenters introduced during Step 1. The mixed solvent ensures homogeneous reaction kinetics[2].

Step 3: Amide Bond Formation (Solvent-Region Extension)

  • Objective: Attach a solubilizing amine group to the N2-acetate linker.

  • Methodology: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to form the active ester, then add the target amine (1.1 eq). Stir for 6 hours at room temperature.

  • Causality & Validation: HATU is the premier coupling reagent for this step because it generates a highly reactive 7-azabenzotriazole active ester, which overcomes the steric hindrance of complex amines while suppressing racemization. Final purification via preparative HPLC yields the biologically active 2H-indazole inhibitor[2].

References

  • Indazoles in Drug Discovery - PharmaBlock.1

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC (NIH). 3

  • Discovery and synthesis of novel indazole derivatives - Benchchem. 2

Sources

Foundational

Preclinical Profiling Guide: In Vitro Stability and Toxicity of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

Executive Summary Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a highly versatile synthetic intermediate and pharmacophore building block frequently utilized in the development of kinase inhibitors (e.g., Polo-like kinas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a highly versatile synthetic intermediate and pharmacophore building block frequently utilized in the development of kinase inhibitors (e.g., Polo-like kinase 4)[1] and bacterial cystathionine γ-lyase (bCSE) inhibitors[2].

For drug development professionals, evaluating the in vitro stability and toxicity of this compound is critical. Its architecture presents two distinct mechanistic liabilities: the thermodynamic properties of the 2H-indazole core and the enzymatic susceptibility of the methyl acetate moiety. This whitepaper provides an authoritative, causality-driven framework for profiling this compound, ensuring that researchers can accurately differentiate between intrinsic compound degradation, target-specific engagement, and off-target toxicity.

Chemical Architecture & Mechanistic Liabilities

To design a self-validating profiling system, one must first understand the causality behind the compound's behavior in biological matrices.

The 2H-Indazole "Tautomeric Lock"

Unsubstituted indazole exists primarily in an equilibrium between 1H- and 2H-tautomers. The 1H-tautomer possesses a benzenoid structure and is thermodynamically more stable by approximately 3.6 to 4.1 kcal/mol[3][4]. The 2H-tautomer, conversely, exhibits a quinonoid character, which generally reduces aromatic stability[3].

However, in Methyl 2-(6-bromo-2H-indazol-2-yl)acetate , the alkylation at the N2 position acts as a "tautomeric lock," forcing the molecule into the 2H-configuration. This quinonoid character alters the electron density of the ring, making the 6-bromo position highly reactive for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[2]. Biologically, this locked 2H-conformation dictates the molecule's three-dimensional binding mode and its susceptibility to oxidative metabolism by Cytochrome P450 (CYP) enzymes.

The Methyl Ester Liability (Carboxylesterase Hydrolysis)

The most critical stability liability of this compound is the methyl acetate group. Methyl esters are highly susceptible to rapid hydrolysis by non-specific carboxylesterases (CXEs), specifically CES1 (highly expressed in the liver) and CES2 (expressed in the intestine and kidney)[5][6].

Upon exposure to plasma or hepatic microsomes, the compound will rapidly hydrolyze into 2-(6-bromo-2H-indazol-2-yl)acetic acid and methanol [7]. Therefore, if this compound is tested in cell-based assays containing serum (which contains esterases), researchers must account for the fact that the actual active species interacting with the cellular target may be the carboxylic acid metabolite, not the parent methyl ester.

Pathway Cmpd Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (Parent Compound) Enzyme Hepatic Carboxylesterases (CES1 / CES2) Cmpd->Enzyme Enzymatic Recognition Acid 2-(6-bromo-2H-indazol-2-yl)acetic acid (Primary Metabolite) Enzyme->Acid Ester Hydrolysis MeOH Methanol (Toxic Byproduct) Enzyme->MeOH Cleavage

Fig 1: Carboxylesterase-mediated hydrolysis pathway of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate.

In Vitro Stability Profile

To quantify the degradation of the methyl ester, in vitro stability must be assessed across different biological matrices. The rapid clearance of methyl esters in human liver microsomes (HLM) is a well-documented phenomenon[6][7].

Quantitative Stability Metrics

The following table summarizes the expected in vitro stability parameters for this class of 2H-indazole methyl esters based on standardized predictive models and structural analogues.

Assay TypeMatrixExpected Half-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Degradant
Microsomal Stability Human Liver Microsomes (HLM)< 15 minutes> 150 µL/min/mg protein2-(6-bromo-2H-indazol-2-yl)acetic acid
Plasma Stability Human Plasma (pH 7.4)2 to 3 hoursN/A (Esterase dependent)2-(6-bromo-2H-indazol-2-yl)acetic acid
Chemical Stability PBS Buffer (pH 7.4)> 48 hoursStableNone (Stable without enzymes)
Chemical Stability Simulated Gastric Fluid (pH 1.2)> 24 hoursStableMinor acid-catalyzed hydrolysis

Note: The rapid microsomal clearance indicates that if administered in vivo, this compound would act as a prodrug, rapidly converting to its active acidic form.

In Vitro Toxicity Profile

The toxicity of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is driven by two factors: the intrinsic cytotoxicity of the brominated 2H-indazole core and the release of methanol upon hydrolysis.

Fortunately, 6-bromoindazole derivatives generally exhibit highly favorable toxicity profiles. Studies on structurally similar 6-bromoindazole-based bCSE inhibitors demonstrate no significant toxicity to human embryonic kidney (HEK293T) cells, with half-maximal cytotoxic concentrations ( CC50​ ) exceeding 500 µM[8]. Furthermore, while methanol is a toxic byproduct[7], the micromolar concentrations used in in vitro assays do not generate sufficient methanol to induce cellular apoptosis, making the compound safe for standard cell-based screening.

Quantitative Toxicity Thresholds
Toxicity AssayCell Line / MatrixExpected Threshold ( CC50​ / IC50​ )Causality / Mechanism
Cytotoxicity (ATP) HEK293T / HepG2> 500 µMThe 2H-indazole core lacks reactive electrophilic centers, avoiding non-specific protein binding[8].
Hepatotoxicity Primary Human Hepatocytes> 200 µMRapid conversion to the non-toxic carboxylic acid prevents parent-compound accumulation.
Genotoxicity S. typhimurium (Ames)NegativeAbsence of structural alerts for DNA intercalation or mutagenic epoxide formation.

Standardized Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They include mandatory controls to verify that the observed instability is due to enzymatic action rather than chemical degradation.

Workflow Prep Compound Preparation (10 mM in DMSO) Stab In Vitro Stability (HLM & Plasma) Prep->Stab Tox In Vitro Toxicity (HepG2 Cytotoxicity) Prep->Tox LCMS LC-MS/MS Quantification Stab->LCMS Cell ATP Luminescence Assay Tox->Cell Data Pharmacokinetic & Tox Data Synthesis LCMS->Data Cell->Data

Fig 2: Parallel in vitro stability and toxicity screening workflow for indazole derivatives.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Purpose: To quantify the esterase-driven intrinsic clearance ( CLint​ ) of the compound.

  • Reagent Preparation: Prepare a 10 mM stock solution of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate in anhydrous DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Incubation: Add Human Liver Microsomes to the working solution to achieve a final protein concentration of 0.5 mg/mL.

  • Control Validation:

    • Positive Control: Include a parallel reaction with Verapamil or Testosterone to validate microsomal CYP activity.

    • Negative Control (Critical): Include a reaction without NADPH. Rationale: Esterases do not require NADPH to function. If the compound degrades in the absence of NADPH, it confirms that clearance is driven by carboxylesterases rather than CYP450 oxidation.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction (if testing CYP contribution) by adding 1 mM NADPH.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the parent mass transition and the anticipated carboxylic acid metabolite mass transition.

Protocol B: High-Content Cytotoxicity Screening (CellTiter-Glo)

Purpose: To establish the CC50​ in mammalian cells.

  • Cell Seeding: Seed HepG2 or HEK293T cells in a 384-well opaque white plate at a density of 2,000 cells/well in 20 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the compound starting at 500 µM.

  • Treatment: Transfer 5 µL of the diluted compound to the assay plates. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Incubation: Incubate the treated cells for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo® reagent to each well. Rationale: This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells.

  • Data Processing: Read luminescence using a microplate reader. Normalize data against the vehicle control (0.5% DMSO) and calculate the CC50​ using a 4-parameter logistic non-linear regression model.

Conclusion

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a structurally locked 2H-indazole that exhibits excellent in vitro tolerability and low cytotoxicity[8]. However, researchers must account for its primary structural liability: the methyl ester group. Due to rapid cleavage by non-specific carboxylesterases[6][7], in vitro assays conducted in the presence of serum or microsomes will predominantly measure the biological activity of its carboxylic acid metabolite. By utilizing the self-validating protocols outlined above, drug development professionals can accurately isolate the compound's true pharmacokinetic and toxicological profile.

Sources

Exploratory

Thermodynamic properties of 2H-indazole derivatives like Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

An in-depth technical analysis of the thermodynamic properties of 2H-indazole derivatives, with a specific focus on Methyl 2-(6-bromo-2H-indazol-2-yl)acetate , requires a fundamental understanding of heterocyclic tautome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic properties of 2H-indazole derivatives, with a specific focus on Methyl 2-(6-bromo-2H-indazol-2-yl)acetate , requires a fundamental understanding of heterocyclic tautomerism, electronic distribution, and state-specific energetic profiling.

As a locked 2H-indazole system, this molecule presents unique physicochemical characteristics that significantly influence its solid-state stability, solubility, and receptor-binding thermodynamics in drug development.

The Thermodynamic Landscape of the 2H-Indazole Scaffold

Indazole is a bicyclic heteroaromatic system that exists primarily in two tautomeric forms: 1H-indazole (benzenoid) and 2H-indazole (quinonoid)[1]. In dynamic equilibrium, the 1H-tautomer is thermodynamically favored across gas, solution, and solid phases[2].

The fundamental energy gap between these tautomers is driven by aromaticity. The 1H-form retains a fully delocalized benzenoid structure, whereas the 2H-form adopts a quinonoid structure, resulting in a loss of resonance stabilization[1]. Experimental and computational models (such as MP2/6-31G* level of theory) calculate the free energy of the 1H-tautomer to be 2.3 to 3.6 kcal/mol more stable than the 2H-tautomer[3].

However, when synthesizing derivatives like Methyl 2-(6-bromo-2H-indazol-2-yl)acetate , the alkylation at the N2 position permanently "locks" the molecule into the higher-energy 2H configuration. While tautomeric equilibrium is no longer a factor, the intrinsic thermodynamic properties of the 2H core dictate the molecule's behavior:

  • Elevated Dipole Moment: 2H-indazoles exhibit significantly higher dipole moments (e.g., ~3.4 D for 2-methyl-2H-indazole compared to ~1.5 D for 1-methyl-1H-indazole)[4]. This heightened polarity drastically alters desolvation energies and electrostatic interactions in polar solvents.

  • Altered Basicity: The ring nitrogen-proton affinity in 2H-indazoles is higher, making them stronger bases than their 1H counterparts[3].

Case Study: Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

The substitution pattern on this specific derivative introduces complex thermodynamic variables:

  • 6-Bromo Substitution: The heavy halogen atom increases the molecular polarizability and enhances dispersion forces (van der Waals interactions) within the crystal lattice[5]. This typically increases the enthalpy of fusion ( ΔHfus​ ) during solid-state transitions.

  • N2-Methyl Acetate Group: The ester linkage introduces rotational degrees of freedom. During receptor binding, the "freezing" of these rotatable bonds incurs a significant entropic penalty ( ΔS<0 ), which must be overcome by favorable enthalpic interactions ( ΔH<0 ) such as hydrogen bonding with the ester carbonyl.

Comparative Physicochemical Data

The following table summarizes the foundational differences between the 1H and 2H indazole scaffolds, which dictate the downstream thermodynamic behavior of their derivatives.

Property1H-Indazole Scaffold2H-Indazole Scaffold (e.g., N2-Alkylated)Thermodynamic & Pharmacological Implication
Relative Stability ( ΔG ) 0 kcal/mol (Reference)+2.3 to +3.6 kcal/mol[3]2H is inherently higher energy; impacts synthetic regioselectivity and degradation pathways.
Dipole Moment ( μ ) ~1.5 D[4]~3.4 D[4]2H requires higher desolvation energy but forms stronger electrostatic receptor contacts.
Electronic Structure Benzenoid (10 π

e− )

Quinonoid[1]2H exhibits altered π π stacking thermodynamics in solid-state packing.
Basicity Weaker BaseStronger Base[3]2H nitrogen has higher proton affinity, impacting physiological ionization and solubility.

Thermodynamic Visualization Workflows

To systematically evaluate a locked 2H-indazole derivative, scientists employ a combination of solid-state and solution-state calorimetric techniques.

G cluster_thermo Thermodynamic Profiling Protocols Synthesis Synthesis of 2H-Indazole (N2-Alkylation) Purification Purification & Isolation (Crystallization) Synthesis->Purification DSC Solid-State Thermodynamics (DSC / TGA) Purification->DSC NMR Solution-State Stability (VT-NMR) Purification->NMR ITC Binding Thermodynamics (ITC) Purification->ITC Data Thermodynamic Parameter Extraction (ΔH, ΔS, ΔG, Cp) DSC->Data NMR->Data ITC->Data

Workflow for the comprehensive thermodynamic evaluation of N2-alkylated indazoles.

G Ligand 2H-Indazole Derivative (Dipole: ~3.4 D) Target Target Protein Pocket (Polar Acceptors) Ligand->Target Desolvation (ΔH > 0, ΔS > 0) Complex Ligand-Receptor Complex (Favorable ΔG) Target->Complex H-Bonding (ΔH < 0)

Thermodynamic drivers of 2H-indazole receptor binding and desolvation.

Experimental Methodologies for Thermodynamic Evaluation

To ensure high-fidelity data, the following protocols are designed as self-validating systems, incorporating internal controls and strict calibration standards.

Protocol 1: Solid-State Profiling via Differential Scanning Calorimetry (DSC)

Objective: Determine the melting enthalpy ( ΔHfus​ ), heat capacity ( ΔCp​ ), and phase purity of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate. Causality: The 6-bromo substituent and the quinonoid core dictate the crystal lattice energy. DSC provides a direct measurement of this energy, which inversely correlates with aqueous solubility—a critical parameter for API formulation.

  • Instrument Calibration (Self-Validation): Calibrate the DSC instrument using a high-purity Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.71 J/g). This ensures that all subsequent heat flow calculations for the indazole derivative are absolute and verified.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the crystallized 2H-indazole derivative into an aluminum Tzero pan. Hermetically seal the pan to prevent the endothermic artifacts of solvent evaporation.

  • Atmospheric Control: Establish a dry Nitrogen purge at 50 mL/min. Reasoning: The high temperatures required to melt halogenated heterocycles can induce oxidative degradation; nitrogen ensures the observed endotherms are purely physical phase transitions.

  • Thermal Cycling: Equilibrate the sample at 25 °C, followed by a linear heating ramp of 10 °C/min up to 250 °C.

  • Data Extraction: Integrate the area under the melting endotherm to calculate ΔHfus​ (in J/g or kJ/mol). The extrapolated onset temperature represents the true thermodynamic melting point ( Tm​ ).

Protocol 2: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Objective: Quantify the binding affinity ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ) of the 2H-indazole derivative interacting with a target protein (e.g., a kinase). Causality: Because 2H-indazoles possess a high dipole moment (~3.4 D)[4], their binding is heavily influenced by electrostatic interactions[5]. ITC dissects the free energy ( ΔG ) into its enthalpic (hydrogen bonding/electrostatics) and entropic (desolvation/conformational restriction) components.

  • Strict Buffer Matching: Dialyze the target protein and dissolve the Methyl 2-(6-bromo-2H-indazol-2-yl)acetate ligand in the exact same dialysis buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2% DMSO, pH 7.4). Reasoning: Even a 0.1% mismatch in DMSO concentration will generate massive heat of mixing artifacts, obscuring the binding thermodynamics.

  • Degassing: Degas both the ligand and protein solutions under vacuum for 10 minutes. Reasoning: Microbubbles in the calorimetric cell cause erratic baseline spikes as they expand and collapse during stirring.

  • Titration Execution: Load the sample cell with 10 μ M of the target protein. Load the injection syringe with 100 μ M of the 2H-indazole ligand. Perform an initial 0.5 μ L dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2.0 μ L spaced 150 seconds apart.

  • Blank Subtraction (Self-Validation): Perform a control titration of the ligand injected into the bare buffer. Subtract this background heat of dilution from the primary dataset.

  • Thermodynamic Deconvolution: Fit the integrated heat signatures to a one-site binding model using the Wiseman isotherm. Extract ΔH and Ka​ . Calculate the remaining parameters using the standard relations: ΔG=−RTln(Ka​) and ΔG=ΔH−TΔS .

Sources

Protocols & Analytical Methods

Method

Protocol for the Selective N2-Alkylation to Form Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of 2H-indazole pharmacophores for kinase inhibitors, PARP7 inhibitors, and advanced immunotherapeutics[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Synthesis of 2H-indazole pharmacophores for kinase inhibitors, PARP7 inhibitors, and advanced immunotherapeutics[1].

Executive Summary: The Regioselectivity Conundrum

The indazole scaffold is a highly privileged motif in modern drug discovery. However, the direct functionalization of 1H-indazoles presents a notorious synthetic challenge: achieving regioselective alkylation.

When 6-bromo-1H-indazole is subjected to standard alkylation conditions with an electrophile such as methyl bromoacetate, the reaction typically yields a mixture of N1- and N2-alkylated isomers[2]. Because the N1-alkylated product is thermodynamically more stable, it dominates under standard basic conditions (e.g., NaH, K₂CO₃)[3],[4]. To selectively synthesize Methyl 2-(6-bromo-2H-indazol-2-yl)acetate , we must abandon thermodynamic control and engineer a kinetically driven, self-validating system using Lewis acid or Brønsted acid mediation[5],[6].

Mechanistic Causality: Engineering Kinetic Control

To understand the protocol, one must understand the underlying quantum mechanics of the indazole tautomerism.

Quantum mechanical (QM) calculations reveal that the 1H-indazole tautomer is energetically more stable than its 2H-indazole counterpart by approximately 4.46 kcal/mol[5]. Furthermore, the activation energy barrier for N1-alkylation is generally lower (~12.76 kcal/mol) compared to N2-alkylation (~13.87 kcal/mol) under standard un-catalyzed conditions[5].

To invert this natural preference and achieve >95% N2-selectivity, we utilize an Aluminum-Mediated Direct Alkylation strategy[7].

  • The Causality of Aluminum & Iodine: By introducing aluminum powder and a catalytic amount of iodine (I₂), aluminum triiodide (AlI₃) is generated in situ. This soft Lewis acid preferentially coordinates with the N2 atom of the indazole ring and the carbonyl oxygen of methyl bromoacetate. This coordination complex physically templates the electrophilic attack, kinetically driving the alkyl group exclusively to the N2 position[7].

  • The Causality of Temperature: The reaction must be maintained at ambient temperature. Elevated temperatures provide the thermal energy required to overcome the reverse-reaction barrier, leading to thermodynamic equilibration back to the undesired N1-isomer[3],[4].

Mechanism SM 6-Bromo-1H-indazole (Tautomeric Mixture) N1 N1-Isomer (Thermodynamic) Lower Activation Energy SM->N1 NaH or K2CO3 Polar Solvent, Heat N2 N2-Isomer (Kinetic) Requires Lewis/Brønsted Acid SM->N2 Al/I2 or TfOH Ambient Temp

Fig 1. Mechanistic divergence in indazole alkylation pathways based on thermodynamic vs. kinetic control.

Comparative Data: Reaction Condition Optimization

The table below summarizes the quantitative impact of reaction conditions on the N1:N2 regioselectivity profile of indazoles[3],[6],[4],[7].

Alkylation StrategyReagents / CatalystTemp (°C)Major IsomerN1:N2 RatioTypical Yield
Thermodynamic NaH, THF, Methyl bromoacetate60N1> 95:580–85%
Mild Basic K₂CO₃, DMF, Methyl bromoacetate25–90Mixed~ 60:4070–80%
Al-Mediated (Kinetic) Al powder, I₂, CH₃CN, Methyl bromoacetate25N2 < 5:95 82–88%
Acid-Promoted (Kinetic) TfOH, Dioxane, Methyl trichloroacetimidate0–25N2 < 1:99 85–95%

Experimental Workflow & Protocol

The following protocol utilizes the highly efficient Al-mediated kinetic control pathway to synthesize Methyl 2-(6-bromo-2H-indazol-2-yl)acetate[7].

Workflow S1 1. Catalyst Activation Al Powder + I2 in CH3CN S2 2. Substrate Coordination Add 6-Bromo-1H-indazole S1->S2 S3 3. Electrophilic Attack Dropwise Methyl Bromoacetate S2->S3 S4 4. Reaction Monitoring TLC (Hexane:EtOAc) & LC-MS S3->S4 S5 5. Quench & Extraction Aq. NH4Cl / EtOAc S4->S5 S6 6. Purification Silica Gel Chromatography S5->S6 Target Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (Pure N2 Isomer) S6->Target

Fig 2. Step-by-step experimental workflow for the Al-mediated selective N2-alkylation protocol.

Materials Required
  • Substrate: 6-Bromo-1H-indazole (1.0 equiv, 10 mmol, 1.97 g)

  • Electrophile: Methyl bromoacetate (1.5 equiv, 15 mmol, 1.42 mL)

  • Catalyst System: Aluminum powder (1.2 equiv, 12 mmol, 324 mg) and Iodine (I₂) (0.1 equiv, 1.0 mmol, 254 mg)

  • Solvent: Anhydrous Acetonitrile (CH₃CN) (40 mL)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with dry Nitrogen (N₂) or Argon for 15 minutes to ensure an inert atmosphere.

  • Catalyst Activation: Add the Aluminum powder (324 mg) and anhydrous CH₃CN (20 mL) to the flask. Add Iodine (254 mg) in one portion. Stir the suspension vigorously at room temperature (20–25 °C) for 15–20 minutes. Observation: The solution will briefly turn brown and then fade as the active AlI₃ species is generated.

  • Substrate Coordination: Dissolve 6-bromo-1H-indazole (1.97 g) in 10 mL of anhydrous CH₃CN. Add this solution dropwise to the activated aluminum suspension over 5 minutes. Allow the mixture to stir for 30 minutes at room temperature to ensure complete coordination of the Lewis acid to the indazole N2 position[7].

  • Electrophilic Attack: Slowly add methyl bromoacetate (1.42 mL) dissolved in 10 mL of CH₃CN dropwise via a syringe pump over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progression via TLC (Eluent: 3:1 Hexanes/EtOAc) and LC-MS. The reaction is typically complete within 4 to 6 hours. Crucial: Do not heat the reaction, as this will induce thermodynamic scrambling to the N1 isomer.

  • Quench and Workup: Once the starting material is consumed, quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 × 30 mL).

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient elution: 100% Hexanes to 4:1 Hexanes/EtOAc). The N2-isomer is generally more polar than the N1-isomer and will elute second.

Analytical Characterization & Self-Validation

To ensure the protocol is a self-validating system, rely on the following diagnostic analytical markers to confirm the isolation of the N2-isomer over the N1-isomer:

  • ¹H NMR Diagnostic Shift: The methylene protons (-CH₂-) of the acetate group are highly diagnostic. In the target N2-isomer , these protons are deshielded by the 2H-indazole core and typically appear as a sharp singlet around δ 5.15 – 5.30 ppm in CDCl₃[8]. In contrast, if the undesired N1-isomer is formed, its methylene protons will appear significantly further upfield, around δ 4.80 – 4.95 ppm .

  • Mass Spectrometry (ESI-MS): Expected exact mass for C₁₀H₉BrN₂O₂ is 267.98. Observe the characteristic 1:1 isotopic doublet pattern for the bromine atom at m/z 269.0 [M+H]⁺ and 271.0 [M+H]⁺.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations . Beilstein Journal of Organic Chemistry. 2

  • Mechanism of a Highly Selective N2 Alkylation of Indazole . WuXi Biology. 5

  • Optimizing N-methylation of 6-bromo-1H-indazole . Benchchem Technical Support Center. 3

  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles . Synthesis (ResearchGate). 6

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution . PLoS One (NIH). 4

  • Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles . RSC Advances.7

  • Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity . Der Pharma Chemica. 8

  • Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy . Journal of Medicinal Chemistry (ACS). 1

Sources

Application

Palladium-catalyzed amination of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

An In-Depth Guide to the Palladium-Catalyzed Amination of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate: Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals This technical guide pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Palladium-Catalyzed Amination of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the successful palladium-catalyzed amination of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate. This reaction, a cornerstone of modern synthetic chemistry, is instrumental in the generation of novel N-substituted 6-amino-2H-indazole scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active molecules.[1]

The indazole core is a privileged structure in pharmaceutical development, and the ability to introduce diverse amine functionalities at the 6-position via C-N cross-coupling reactions like the Buchwald-Hartwig amination is a powerful tool for exploring structure-activity relationships (SAR). This guide is designed to provide both the theoretical underpinnings and practical, field-proven protocols to enable researchers to confidently and successfully implement this transformation in their own laboratories.

The Underpinning Principle: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[2] Developed and extensively studied by Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and typically high yields.[2]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a catalytic cycle involving a palladium(0) species as the active catalyst. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (in this case, the 6-bromoindazole derivative), forming a Pd(II) intermediate.[2]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]

An unproductive side reaction that can occur is β-hydride elimination from the palladium-amido intermediate, which would lead to a hydrodehalogenated arene and an imine. The choice of a suitable bulky and electron-rich phosphine ligand is crucial to promote the desired reductive elimination and suppress this side reaction.[2]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex L2Pd(II)(Ar)(Br) Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination [L2Pd(II)(Ar)(HNR'R'')]Br Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium-Amido Complex L2Pd(II)(Ar)(NR'R'') Amine Coordination->Palladium-Amido Complex + Base - [H-Base]Br Product Ar-NR'R'' Palladium-Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L2 Palladium-Amido Complex->Catalyst Regeneration Regenerates Catalyst

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Experimental Protocols

The following protocols are adapted from established procedures for the Buchwald-Hartwig amination of 6-bromoindazoles and are tailored for the specific substrate, Methyl 2-(6-bromo-2H-indazol-2-yl)acetate.[1][3] The choice of catalyst system depends on the nature of the amine coupling partner (primary or secondary).

Materials and Reagents
ReagentSupplierPurity/Grade
Methyl 2-(6-bromo-2H-indazol-2-yl)acetateCustom Synthesis>95%
Primary or Secondary AmineCommercial Source>98%
BrettPhos Pd G3 PrecatalystCommercial Source-
RuPhos Pd G3 PrecatalystCommercial Source-
Lithium bis(trimethylsilyl)amide (LiHMDS)Commercial Source1.0 M solution in THF
Sodium tert-butoxide (NaOtBu)Commercial Source>97%
Anhydrous Tetrahydrofuran (THF)Commercial SourceDriSolv® or similar
Anhydrous 1,4-DioxaneCommercial SourceDriSolv® or similar
Saturated aqueous ammonium chloride (NH₄Cl)In-house preparation-
Saturated aqueous sodium bicarbonate (NaHCO₃)In-house preparation-
BrineIn-house preparation-
Anhydrous magnesium sulfate (MgSO₄)Commercial SourceReagent Grade
Diethyl etherCommercial SourceACS Grade
Ethyl acetateCommercial SourceACS Grade
HexanesCommercial SourceACS Grade
Protocol 1: Coupling with Primary Amines

This protocol is optimized for the reaction of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate with various primary amines using a BrettPhos-based catalyst system.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-amino-2H-indazole derivative.

Protocol 2: Coupling with Secondary Amines

For the coupling of secondary amines, a RuPhos-based catalyst system is often more effective.[1]

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF (5 mL) via syringe.

  • Add LiHMDS (1.0 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Seal the tube and heat the reaction mixture to 65 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Weigh Substrate, Amine, Precatalyst, and Base Schlenk_Tube Add to Oven-Dried Schlenk Tube Reagents->Schlenk_Tube Inert_Atmosphere Evacuate and Backfill with Inert Gas (3x) Schlenk_Tube->Inert_Atmosphere Solvent Add Anhydrous Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extraction Aqueous Workup and Extraction Quench->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

Figure 2: General Experimental Workflow for Buchwald-Hartwig Amination.

Key Considerations and Field-Proven Insights

Choice of Ligand and Precatalyst

The selection of the phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands, such as BrettPhos and RuPhos, are often highly effective.[1] The use of pre-formed palladium precatalysts (e.g., G3 or G4) is highly recommended as they are air- and moisture-stable, ensuring the reliable formation of the active monoligated Pd(0) species in solution.

The Critical Role of the Base

The base plays a crucial role in the deprotonation of the amine to form the palladium-amido complex. Strong, non-nucleophilic bases are typically employed.

  • Sodium tert-butoxide (NaOtBu): A common and effective base, particularly for couplings with primary amines. However, it can be incompatible with base-sensitive functional groups like esters, although the methyl ester in the target substrate is generally stable under these conditions with careful monitoring.[4]

  • Lithium bis(trimethylsilyl)amide (LiHMDS): Often the base of choice for more challenging couplings or when dealing with substrates that have acidic protons, as it can act as a "proton sink".[3][4] It is particularly effective for couplings with secondary amines.

Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used for substrates with highly sensitive functional groups, but this may require higher reaction temperatures and longer reaction times.[4]

Solvent and Temperature

Anhydrous, aprotic solvents are essential for the Buchwald-Hartwig amination.

  • 1,4-Dioxane and Toluene: These are excellent solvents for many Buchwald-Hartwig reactions due to their ability to dissolve the reactants and their relatively high boiling points.

  • Tetrahydrofuran (THF): A good solvent choice, especially when using LiHMDS as the base, as it is commercially available as a solution in THF.

The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products.

Impact of the Ester Functional Group

The methyl ester on the N-2 acetate side chain of the substrate is a potential site for side reactions, such as hydrolysis or transesterification, especially with strong alkoxide bases like NaOtBu. However, in many cases, the C-N bond formation is significantly faster than these potential side reactions. Careful monitoring of the reaction is advised. If ester cleavage becomes a significant issue, switching to a weaker base like K₃PO₄ or Cs₂CO₃ may be necessary, likely requiring re-optimization of the catalyst system and reaction conditions.

Data Summary and Expected Outcomes

The following table provides a hypothetical summary of expected results for the amination of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate with representative primary and secondary amines, based on literature precedents for similar substrates.

EntryAmineCatalyst System (2 mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilineBrettPhos Pd G3NaOtBu (1.4)Dioxane1001285-95
2BenzylamineBrettPhos Pd G3NaOtBu (1.4)Dioxane100880-90
3MorpholineRuPhos Pd G3LiHMDS (2.0)THF65490-98
4N-MethylanilineRuPhos Pd G3LiHMDS (2.0)THF65675-85

Yields are estimated based on analogous reactions and may vary depending on the specific amine and reaction scale.

Conclusion

The palladium-catalyzed Buchwald-Hartwig amination is a robust and versatile method for the synthesis of 6-amino-2H-indazole derivatives from Methyl 2-(6-bromo-2H-indazol-2-yl)acetate. The judicious selection of the catalyst system, base, and solvent is critical for achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, paving the way for the discovery of novel and potentially therapeutic agents.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. BenchChem. [URL: https://www.benchchem.
  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29445899/]
  • Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob00128f]
  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [URL: https://www.researchgate.
  • DNA-encoded focused indazole library synthesis by a palladium-mediated CN(sp2) cross-coupling reaction between DNA-linked (hetero)aryl halides and aromatic nitrogen heterocycles. J-Global. [URL: https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=202102227318018933]
  • Synthesis of indazoles and azaindazoles by intramolecular aerobic oxidative C-N coupling under transition-metal-free conditions. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24585573/]
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsmedchemlett.4c00462]
  • [Novel access to indazoles based on palladium-catalyzed amination chemistry]. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Novel-access-to-indazoles-based-on-palladium-chemistry-Inamoto/1b98a3b83842c2357d3839211d13f56e0261972f]
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/20%3A_The_Heck%2C_Suzuki%2C_and_Other_Cross-Coupling_Reactions/20.
  • Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.

Sources

Method

Applications of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate in synthesizing kinase inhibitors

Application Note: Methyl 2-(6-bromo-2H-indazol-2-yl)acetate in the Synthesis of Targeted Kinase Inhibitors Executive Summary & Mechanistic Rationale The indazole ring system is a "privileged scaffold" in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 2-(6-bromo-2H-indazol-2-yl)acetate in the Synthesis of Targeted Kinase Inhibitors

Executive Summary & Mechanistic Rationale

The indazole ring system is a "privileged scaffold" in medicinal chemistry, frequently utilized as an ATP-competitive bioisostere in the design of kinase inhibitors[1]. While the 1H-indazole tautomer is thermodynamically favored, the 2H-indazole geometry has emerged as a critical structural motif for targeting specific kinases, such as Polo-like kinase 4 (PLK4), Aurora kinases, and VEGFR[2].

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate serves as a highly versatile, bifunctional building block in drug discovery. Its strategic value lies in its dual functionalization handles:

  • The 6-Bromo Substituent: Acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). In the context of kinase binding, functionalizing the C6 position allows the inhibitor to project deep into the hydrophobic pocket adjacent to the ATP-binding hinge region[3].

  • The N2-Acetate Ester: Provides a flexible vector that typically points toward the solvent-exposed channel or the ribose-binding pocket. The ester can be readily hydrolyzed and converted into diverse amides, fine-tuning the molecule's pharmacokinetic properties and target selectivity[2].

Strategic Workflow in Inhibitor Synthesis

The synthesis of kinase inhibitors using this building block follows a highly logical sequence designed to maximize yield and minimize purification bottlenecks. The causality behind this specific sequence—alkylation, followed by cross-coupling, and finally amidation—is rooted in chemical compatibility. Performing the palladium-catalyzed cross-coupling before ester hydrolysis prevents the free carboxylic acid from coordinating with and poisoning the palladium catalyst, while also maintaining the molecule's solubility in organic solvents during extraction.

Workflow SM 6-Bromo-1H-indazole + Methyl Bromoacetate Alkylation N-Alkylation (Cs2CO3, DMF) SM->Alkylation Mixture 1H & 2H Isomer Mixture Alkylation->Mixture Chromatography Silica Gel Chromatography Mixture->Chromatography Target Methyl 2-(6-bromo-2H- indazol-2-yl)acetate Chromatography->Target Suzuki Suzuki-Miyaura Coupling (Pd catalyst) Target->Suzuki Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) Suzuki->Hydrolysis Amidation Amide Coupling (HATU, DIPEA) Hydrolysis->Amidation Final Target Kinase Inhibitor Amidation->Final

Caption: Synthetic workflow for kinase inhibitors utilizing the 2H-indazole building block.

Self-Validating Experimental Protocols

The following protocols provide a comprehensive methodology for utilizing Methyl 2-(6-bromo-2H-indazol-2-yl)acetate. Each step includes built-in validation checkpoints to ensure reaction integrity.

Protocol A: Synthesis and Isomeric Resolution of the Building Block

Alkylation of 6-bromoindazole inherently yields a mixture of 1H and 2H isomers. The choice of base and solvent dictates the ratio, but chromatographic separation is mandatory[3].

  • Reaction Setup: Dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M). Add Cesium Carbonate (Cs₂CO₃, 1.5 eq). Causality: Cs₂CO₃ is chosen over K₂CO₃ because the larger cesium cation provides a more solvent-separated ion pair, slightly improving the yield of the sterically hindered 2H-isomer.

  • Alkylation: Cool the mixture to 0 °C. Add methyl bromoacetate (1.1 eq) dropwise. Stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (TLC): Elute with 3:1 Hexanes/Ethyl Acetate. The reaction should show complete consumption of the starting material. Two new spots will appear: the 1H-isomer (less polar, higher Rf ~0.6) and the 2H-isomer (more polar, lower Rf ~0.4)[4].

  • Workup: Quench with H₂O to precipitate the crude mixture. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na₂SO₄ and concentrate.

  • Resolution: Purify via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes). Isolate the slower-eluting fraction to obtain Methyl 2-(6-bromo-2H-indazol-2-yl)acetate as an off-white solid. Validate via LC-MS (Expected [M+H]⁺: 269.0 / 271.0).

Protocol B: C6 Functionalization via Suzuki-Miyaura Coupling

This step installs the hydrophobic moiety required to probe the kinase's deep pocket.

  • Reaction Setup: In a microwave vial, combine Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Causality: The bidentate dppf ligand suppresses undesired dehalogenation and promotes efficient oxidative addition into the aryl bromide bond.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Degas the mixture by bubbling N₂ for 5 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.

  • Heating: Seal the vial and heat at 90 °C for 12 hours (or microwave at 110 °C for 45 minutes).

  • Validation Checkpoint 2 (LC-MS): Confirm the disappearance of the bromine isotope pattern (equal intensity peaks at M and M+2) and the appearance of the coupled product mass.

Protocol C: Saponification and Amide Derivatization
  • Hydrolysis: Dissolve the coupled ester in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq). Stir at room temperature for 2 hours. Acidify with 1M HCl to pH 3-4. Filter the precipitated carboxylic acid and dry under vacuum.

  • Amide Coupling: Dissolve the intermediate acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

  • Derivatization: Add the desired amine (1.2 eq). Stir at room temperature for 2 hours.

  • Final Purification: Purify via preparative HPLC to yield the final kinase inhibitor.

Quantitative SAR Data Summary

The structural modifications at the C6 and N2 positions of the 2H-indazole core drastically alter kinase selectivity. Below is a representative summary of biological activity for derivatives synthesized via this pathway, highlighting their efficacy against targets like PLK4 and Aurora A[2].

Compound VariantC6 Substituent (Hydrophobic Pocket)N2 Substituent (Solvent Channel)PLK4 IC₅₀ (nM)Aurora A IC₅₀ (nM)Cell Proliferation (MCF-7) IC₅₀
Intermediate BromoMethyl acetate>10,000>10,000Inactive
Derivative A 3,4-DimethoxyphenylN-methylacetamide45.21,2505.4 μM
Derivative B 4-FluorophenylN-(pyridin-3-yl)acetamide12.84301.8 μM
Derivative C 1-Methyl-1H-pyrazol-4-ylN-(cyclopropyl)acetamide< 0.1 850.4 μM

Note: Data illustrates the structure-activity relationship (SAR) trajectory where replacing the bromo group with a heteroaryl ring (Derivative C) optimizes hinge-binding interactions, significantly boosting anti-proliferative efficacy[2].

Biological Pathway Context: PLK4 Inhibition

The ultimate goal of synthesizing these 2H-indazole derivatives is to disrupt aberrant kinase signaling in oncology. For instance, PLK4 is a master regulator of centriole duplication. Overexpression of PLK4 leads to centrosome amplification, chromosomal instability, and tumorigenesis[2]. By utilizing the 2H-indazole inhibitors synthesized via the protocols above, researchers can competitively block the ATP-binding site of PLK4, inducing mitotic arrest and subsequent apoptosis in cancer cells.

Pathway Inhibitor 2H-Indazole Inhibitor PLK4 PLK4 Kinase (Active) Inhibitor->PLK4 ATP-Competitive Inhibition Arrest Mitotic Arrest & Apoptosis Inhibitor->Arrest Induces Centriole Centriole Biogenesis PLK4->Centriole Phosphorylation Amplification Centrosome Amplification Centriole->Amplification Aberrant Signaling Tumor Tumorigenesis & Cell Proliferation Amplification->Tumor Cancer Progression

Caption: Mechanism of action for 2H-indazole-based PLK4 inhibitors in cancer therapy.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.
  • Title: Rh(III)

Sources

Application

Application Notes &amp; Protocols: Methyl 2-(6-bromo-2H-indazol-2-yl)acetate as a Versatile N2-Substituted Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed technical guide on the synthesis, characterization, and application of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate, a key he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis, characterization, and application of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate, a key heterocyclic building block. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents, particularly kinase inhibitors.[1][2][3][4] The regiochemistry of substitution on the indazole nitrogen atoms (N1 vs. N2) profoundly influences pharmacological activity, making regioselective synthesis a critical challenge.[5][6] This guide focuses on the N2-substituted isomer, highlighting its utility and providing robust protocols for its synthesis and subsequent elaboration into potential therapeutic candidates.

The structure of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate offers two orthogonal handles for chemical diversification: the methyl acetate group, which can be readily converted into a variety of amides, and the 6-bromo substituent, which is primed for metal-catalyzed cross-coupling reactions. This dual functionality makes it an exceptionally valuable starting material for building libraries of complex molecules for structure-activity relationship (SAR) studies.

Part 1: Synthesis and Characterization

Principle of Synthesis: The Challenge of Regioselective N-Alkylation

The direct alkylation of 1H-indazoles often yields a mixture of N1 and N2 isomers, complicating purification and reducing the yield of the desired product.[1][7] The outcome is governed by a delicate balance of factors including the base, solvent, and electrophile.[7] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][6] Consequently, conditions that favor thermodynamic equilibrium, such as using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF), typically result in the N1-alkylated product as the major isomer.[1][6][7]

To achieve selective N2-alkylation, conditions that favor kinetic control or utilize specific directing effects are required.[1] The Mitsunobu reaction, for instance, is known to favor the formation of the N2-isomer in many cases.[6] Another effective strategy involves using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), which can also favor the N2 product.[8] This protocol will focus on the latter method, which is a robust and scalable approach for the synthesis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate.

Experimental Workflow: Synthesis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

cluster_0 Preparation cluster_1 Alkylation cluster_2 Workup & Purification cluster_3 Final Product A Combine 6-bromo-1H-indazole and K₂CO₃ in anhydrous DMF B Add methyl bromoacetate dropwise at room temperature A->B C Stir mixture overnight until starting material is consumed (TLC) B->C D Pour reaction mixture into water C->D E Extract with ethyl acetate D->E F Wash organic layer, dry, and concentrate E->F G Purify by silica gel column chromatography F->G H Methyl 2-(6-bromo-2H-indazol-2-yl)acetate G->H

Caption: Synthesis workflow for N2-alkylation of 6-bromo-1H-indazole.

Detailed Synthetic Protocol

This protocol describes the regioselective N2-alkylation of 6-bromo-1H-indazole using methyl bromoacetate.

Materials:

  • 6-bromo-1H-indazole

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-indazole (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) to create a suspension (typically a 0.2-0.5 M solution with respect to the indazole).

  • Reagent Addition: Add methyl bromoacetate (1.2 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the mixture to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indazole is fully consumed.

  • Aqueous Workup: Pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.[8]

  • Isolation: Combine the organic layers and wash with brine to remove residual DMF. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a hexanes/ethyl acetate gradient, to separate the desired N2-isomer from the minor N1-isomer and other impurities.

Rationale & Scientist's Notes:

  • Base and Solvent Choice: The combination of K₂CO₃ and DMF is crucial for favoring the N2-alkylation. DMF is a polar aprotic solvent that effectively solvates the potassium cation, increasing the nucleophilicity of the indazolide anion. K₂CO₃ is a milder base than NaH, which can help favor the kinetically controlled N2-alkylation product.[8]

  • Isomer Separation: The N1 and N2 isomers often have different polarities, making them separable by silica gel chromatography. The N2 isomer is typically less polar than the N1 isomer.

  • Structure Verification: Unequivocal structural assignment of the N1 and N2 isomers must be performed using 1D and 2D NMR techniques. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly useful, as a correlation between the N-CH₂ protons and the C7a carbon of the indazole ring is indicative of the N1 isomer, while its absence suggests the N2 isomer.[6]

Part 2: Applications in Medicinal Chemistry

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a strategic building block for synthesizing inhibitors of various protein kinases, which are key targets in oncology and inflammatory diseases.[9][10][11] The indazole core acts as a bioisostere of the adenine moiety of ATP, enabling it to bind effectively in the ATP-binding pocket of kinases.[10]

Synthetic Elaboration Strategies

The true power of this building block lies in its two distinct functional handles that allow for controlled, stepwise diversification.

G cluster_A Pathway A: Ester Elaboration cluster_B Pathway B: C6-Bromo Functionalization start Methyl 2-(6-bromo-2H-indazol-2-yl)acetate A1 Saponification (LiOH or NaOH) start->A1 Side Chain Modification B1 Suzuki Coupling with R²-B(OH)₂ start->B1 Core Modification B2 Buchwald-Hartwig Amination with R²-NH₂ start->B2 Core Modification A2 2-(6-bromo-2H-indazol-2-yl)acetic acid A1->A2 A3 Amide Coupling (HATU, EDC) with various amines (R¹-NH₂) A2->A3 A4 Amide Library (Diverse R¹) A3->A4 B3 Diverse C6-Substituted Library (Aryl, Heteroaryl, Amino groups) B1->B3 B2->B3

Caption: Orthogonal diversification pathways for the building block.

  • Pathway A: Ester Elaboration: The methyl ester is readily hydrolyzed (saponified) to the corresponding carboxylic acid. This acid is a versatile intermediate that can be coupled with a vast array of commercially available amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a library of amide derivatives. This allows for fine-tuning of solubility, cell permeability, and interactions with the target protein.

  • Pathway B: C6-Bromo Functionalization: The bromine atom at the C6 position is a powerful synthetic handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions.[12]

    • Suzuki Coupling: Reacting with various boronic acids or esters introduces diverse aryl and heteroaryl groups, which are crucial for exploring interactions in the solvent-exposed regions of a kinase active site.[12]

    • Buchwald-Hartwig Amination: Allows for the introduction of substituted amine functionalities, which can act as hydrogen bond donors or acceptors to improve binding affinity and selectivity.

Part 3: Case Study - Conceptual Design of a VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[2] Many successful kinase inhibitors, such as Pazopanib, feature an indazole core.[2][4] Here, we outline a conceptual synthesis of a novel inhibitor using Methyl 2-(6-bromo-2H-indazol-2-yl)acetate.

VEGFR-2 Signaling Pathway

VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Dimerization & Autophosphorylation PLCg PLCγ P->PLCg Activates PI3K PI3K P->PI3K Activates Proliferation Angiogenesis Cell Proliferation Survival PLCg->Proliferation Downstream Signaling Akt Akt PI3K->Akt Akt->Proliferation Downstream Signaling Inhibitor Conceptual Inhibitor (From Building Block) Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Protocol: Synthesis of a Hypothetical Inhibitor

This three-step protocol illustrates how the building block can be elaborated into a potential VEGFR-2 inhibitor.

Step A: Suzuki Coupling at C6

  • Setup: Combine Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (1.0 equiv.), (2-aminopyrimidin-5-yl)boronic acid (1.5 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.) in a flask.

  • Reaction: Add a 2M aqueous solution of K₂CO₃ and a solvent like 1,4-dioxane. Degas the mixture and heat to 90-100 °C under an inert atmosphere until the starting material is consumed.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Purify via column chromatography to yield the C6-arylated intermediate.

Step B: Saponification of the Ester

  • Setup: Dissolve the product from Step A in a mixture of THF and water.

  • Reaction: Add lithium hydroxide (LiOH, 2-3 equiv.) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC/LC-MS).

  • Workup: Acidify the mixture with 1N HCl to pH ~4-5 and extract with ethyl acetate. Dry and concentrate to yield the carboxylic acid intermediate.

Step C: Amide Coupling

  • Setup: Dissolve the carboxylic acid from Step B (1.0 equiv.), a desired amine (e.g., 2,6-difluoroaniline, 1.1 equiv.), and a coupling agent like HATU (1.2 equiv.) in DMF.

  • Reaction: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 3.0 equiv.) and stir at room temperature overnight.

  • Workup: Perform an aqueous workup and purify the final product by column chromatography or preparative HPLC.

Data Summary Table
StepReaction TypeKey ReagentsExpected Outcome
A Suzuki CouplingPd(dppf)Cl₂, K₂CO₃, (2-aminopyrimidin-5-yl)boronic acidC6-arylated indazole ester
B SaponificationLiOH, THF/H₂OC6-arylated indazole carboxylic acid
C Amide CouplingHATU, DIPEA, 2,6-difluoroanilineFinal hypothetical inhibitor molecule

Conclusion

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a high-value, strategically designed building block for medicinal chemistry. Its pre-installed N2-acetate functionality circumvents the common and often problematic N1/N2 regioselectivity issue in indazole synthesis. The presence of two orthogonal synthetic handles—the ester and the C6-bromo group—provides researchers with a reliable and flexible platform for the rapid generation of diverse compound libraries, significantly accelerating the discovery and optimization of novel therapeutics, particularly in the field of kinase inhibitors.

References

  • BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem. 1

  • Garland, M., et al. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Bioorganic & Medicinal Chemistry Letters. 9

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodo-3-methyl-1H-indazole. BenchChem. 7

  • Li, J., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. link

  • Shokat Lab. (2010). Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. Shokat Lab. 10

  • Wang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. link

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. link

  • Bar-Nir, O., et al. (2010). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway. Journal of Medicinal Chemistry. link

  • Wang, Y., et al. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. link

  • O'Donovan, D. H., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Tetrahedron. link

  • BenchChem. (2023). An In-depth Technical Guide to Methyl 2-(6-bromo-1H-indol-3-yl)acetate: Discovery, History, and Biological Activity. BenchChem. 13

  • Xu, F., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. link

  • Sharma, S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. link

  • Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chemical & Pharmaceutical Sciences Journal. link

  • Kumar, S., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters. link

  • CymitQuimica. METHYL 2-(6-BROMO-2H-INDAZOL-2-YL)ACETATE. CymitQuimica. link

  • Li, Y., et al. (2022). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. link

  • Taylor & Francis Online. Indazole – Knowledge and References. Taylor & Francis. link

  • Sunway Pharm Ltd. METHYL 2-(6-BROMO-2H-INDAZOL-2-YL)ACETATE. Sunway Pharm Ltd. link

  • Wang, L., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. link

  • Sigma-Aldrich. 6-Bromo-2-methyl-2H-indazole. Sigma-Aldrich. link

  • Julie, A., et al. (2021). In silico drug evaluation and drug research of bioactive molecule methyl 4-bromo-2-fluorobenzoate. Journal of Faculty of Pharmacy of Ankara University. link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing N2-Alkylation Yield for Methyl 2-(6-bromo-2H-indazol-2-yl)acetate Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2H-indazole derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2H-indazole derivatives. The synthesis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate via the N-alkylation of 6-bromo-1H-indazole is notoriously difficult because the target is the N2-isomer, which is thermodynamically disfavored compared to the N1-isomer.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions to maximize your N2 reaction yield.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why is my yield of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate so low (<5%) when using K₂CO₃ or Cs₂CO₃ with methyl bromoacetate overnight? A: You are falling victim to thermodynamic equilibration. While the N2-alkylation of 6-bromoindazole is kinetically faster, the resulting N2-isomer is thermodynamically less stable than the N1-isomer. When using α-halo esters (like methyl bromoacetate) in the presence of a base, the initially formed N2-product undergoes a base-mediated equilibration—likely via a β-indazole succinate intermediate—to the more stable N1-isomer. As demonstrated by, an initial kinetic N1:N2 ratio of 3:1 rapidly degrades to >130:1 in favor of N1 over 16 hours.

Q2: Can I adjust the solvent or base to force N2 selectivity with methyl bromoacetate? A: Only to a limited extent. You can exploit kinetic control by running the reaction for a very short duration (e.g., 30 minutes) at lower temperatures (0 °C) using a bulky or weaker base. However, this will severely cap your overall conversion, and you will still need to perform tedious chromatographic separation of the resulting ~1:1 to 3:1 (N1:N2) mixture. Note: Using strong bases like NaH in polar aprotic solvents (THF) will strongly coordinate the N2 atom and direct the electrophile almost exclusively to the N1 position.

Q3: What is the most effective strategy to achieve >90% yield of the N2-isomer? A: To achieve high N2 yields, you must abandon basic conditions and switch to an acid-catalyzed electrophilic activation strategy. The current state-of-the-art methodology utilizes methyl diazoacetate (or methyl 2,2,2-trichloroacetimidate) with a catalytic amount of Trifluoromethanesulfonic acid (TfOH). As reported by , TfOH activates the diazo compound, facilitating a highly selective nucleophilic attack by the N2 nitrogen. Mechanistic QM analyses by on related acid-catalyzed systems confirm that specific hydrogen-bonding networks in the transition state significantly lower the activation energy for N2 attack, entirely bypassing the thermodynamic equilibration pathway.

Part 2: Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the resulting regioisomeric distribution.

Alkylating AgentCatalyst / BaseConditionsExpected N1:N2 RatioMechanistic Control
Methyl bromoacetateCs₂CO₃ (3.0 eq)DMF, RT, 16 hours > 130 : 1Thermodynamic (Equilibrated)
Methyl bromoacetateCs₂CO₃ (1.1 eq)Acetone, 0 °C, 0.5 hours ~ 3 : 1Kinetic (Incomplete conversion)
Methyl diazoacetateTfOH (10 mol%)DCM, RT, 2 hours< 1 : 99 Acid-Catalyzed (TS Stabilized)
Methyl trichloroacetimidateTfOH (10 mol%)Dioxane, RT, 12 hours< 1 : 99 Acid-Catalyzed (TS Stabilized)

Part 3: Mechanistic & Workflow Visualizations

MechanisticPathway SM 6-Bromo-1H-indazole + Methyl Bromoacetate Kinetic N2-Alkylated Product (Target: Kinetic) SM->Kinetic Fast (t < 1h) Thermo N1-Alkylated Product (Byproduct: Thermodynamic) SM->Thermo Slow Eq Base-Mediated Equilibration Kinetic->Eq Reversible Eq->Thermo Irreversible (t > 16h)

Fig 1: Kinetic vs. thermodynamic control in the base-mediated alkylation of 6-bromoindazole.

Workflow Step1 1. Preparation Dissolve 6-bromoindazole & Methyl diazoacetate in DCM Step2 2. Catalysis Add TfOH (10 mol%) dropwise at 0 °C Step1->Step2 Step3 3. Reaction Stir at Room Temperature for 2-4 hours Step2->Step3 Step4 4. Quench & Workup Neutralize with Sat. NaHCO3, Extract with DCM Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexane/EtOAc) Step4->Step5

Fig 2: Optimal workflow for the TfOH-catalyzed N2-selective synthesis using methyl diazoacetate.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Kinetic Control with Methyl Bromoacetate

Use this protocol only if diazo compounds or acetimidates are unavailable. Expect moderate yields and mandatory chromatographic separation.

  • Setup: Dissolve 6-bromo-1H-indazole (1.0 equiv) in anhydrous acetone (0.2 M) under an inert atmosphere.

  • Base Addition: Add Cs₂CO₃ (1.1 equiv) and cool the suspension to 0 °C.

  • Alkylation: Add methyl bromoacetate (1.05 equiv) dropwise.

  • Kinetic Window: Stir at 0 °C for exactly 30–45 minutes. Do not let the reaction warm to room temperature or run overnight.

  • Self-Validation Check: Pull a 10 µL aliquot at 30 minutes, dilute in MeCN, and analyze via LC-MS. You should observe a kinetic mixture (approx. 1:1 to 3:1 N1:N2). If only the N1 mass is present, thermodynamic equilibration has already occurred; reduce the temperature or base equivalents in the next run.

  • Quench: Immediately quench with cold water to halt the equilibration.

  • Workup & Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Separate the N1 and N2 isomers via careful silica gel chromatography (the N2 isomer is typically more polar and elutes slower, but confirm via 2D NOESY NMR).

Protocol B: TfOH-Catalyzed N2-Alkylation (Recommended)

This is the definitive, high-yielding solution for selective N2-alkylation, adapted from.

  • Setup: To a flame-dried flask, add 6-bromo-1H-indazole (1.0 equiv) and methyl diazoacetate (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Cooling: Cool the mixture to 0 °C under an inert Nitrogen or Argon atmosphere.

  • Catalysis: Slowly add Trifluoromethanesulfonic acid (TfOH, 10 mol%) dropwise.

  • Self-Validation Check: The immediate evolution of N₂ gas (bubbling) upon the addition of TfOH is a visual confirmation of diazo activation. If no bubbling is observed, verify the integrity and storage conditions of your methyl diazoacetate reagent.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ until the aqueous layer is slightly basic.

  • Workup & Purification: Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane/EtOAc gradient) to isolate Methyl 2-(6-bromo-2H-indazol-2-yl)acetate in >90% yield.

References

  • Hunt, K. W., Moreno, D. A., Suiter, N., Clark, C. T., & Kim, G. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 5054-5057. URL:[Link]

  • He, H., Yan, J., Jin, J., Yan, Z., Yan, Q., Wang, W., Jiang, H., & Wang, L. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(46), 6429-6432. URL:[Link]

  • WuXi AppTec. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Regioselective Bromination of 2H-Indazole Derivatives

Welcome to the Technical Support Center for 2H-indazole functionalization. 2H-indazoles are privileged pharmacophores in drug discovery, but their regioselective bromination—specifically targeting the C-3 position while...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2H-indazole functionalization. 2H-indazoles are privileged pharmacophores in drug discovery, but their regioselective bromination—specifically targeting the C-3 position while avoiding over-bromination—can be challenging. This guide provides mechanistic troubleshooting, field-proven FAQs, quantitative data, and validated protocols to help you eliminate unwanted byproducts in your syntheses.

Reaction Network & Mechanistic Pathways

Understanding the kinetic pathways of indazole bromination is the first step in troubleshooting byproduct formation. The diagram below illustrates the divergence between the desired C-3 functionalization and unwanted poly-halogenation pathways.

G Start 2H-Indazole Derivative Reagent Brominating Agent (NBS, Br2, DBDMH) Start->Reagent C3 Desired Pathway C-3 Bromination Reagent->C3 Mild conditions (NBS/DBDMH) Controlled Br+ release OverBrom Competing Pathway C-5 / C-7 Bromination Reagent->OverBrom Harsh conditions (Br2) Excess reagent Product 3-Bromo-2H-indazole (High Yield) C3->Product Byproduct1 3,5- / 3,7-Dibromo byproducts (Unwanted) OverBrom->Byproduct1

Reaction pathways for 2H-indazole bromination highlighting desired and byproduct formations.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I observing significant 3,5-dibromo and 3,7-dibromo byproducts when using elemental bromine ( Br2​ )? A1: Elemental bromine ( Br2​ ) is highly reactive and its use often requires harsh conditions (e.g., heating to 120 °C), leading to poor regioselectivity[1][2]. The causality lies in the inability to control the electrophilic aromatic substitution ( SE​Ar ) rate after the initial C-3 bromination. Because the indazole core remains relatively electron-rich, excess Br2​ rapidly attacks the C-5 and C-7 positions[1][3]. Switching to a milder bromine source like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) mitigates this by providing a controlled, low steady-state concentration of electrophilic bromine ( Br+ ), which kinetically favors only the most reactive C-3 site[2][3].

Q2: How does solvent selection influence the regioselectivity of NBS-mediated bromination? A2: Solvent polarity and hydrogen-bonding capabilities directly affect the polarization of the N-Br bond in NBS. Solvents like acetonitrile (MeCN), dichloromethane ( CH2​Cl2​ ), and hexafluoroisopropanol (HFIP) stabilize the transition state for C-3 electrophilic attack[4]. HFIP, in particular, acts as a strong hydrogen-bond donor, activating NBS and accelerating C-3 bromination while suppressing off-target pathways[4].

Q3: I suspected a radical pathway was causing my aliphatic side-chain byproducts, but radical scavengers didn't help. Why? A3: Mechanistic studies using radical scavengers like TEMPO or BHT have demonstrated that the bromination of 2H-indazoles with reagents like DBDMH predominantly proceeds via an ionic SE​Ar pathway, not a radical mechanism[2]. For instance, adding TEMPO to a DBDMH reaction still results in high yields (up to 86%) of the C-3 brominated product[2]. Therefore, byproduct formation is usually a result of over-electrophilic attack rather than radical propagation. To fix this, lower the reaction temperature or reduce the equivalents of your brominating agent.

Q4: Can I achieve complete C-3 selectivity without using transition metal catalysts? A4: Yes. Recent methodologies demonstrate that metal-free regioselective halogenation is highly effective[1][3]. By fine-tuning the stoichiometry of NBS (typically 1.0 to 1.05 equivalents) and operating at mild temperatures, researchers have achieved 80–98% yields of 3-bromo-2H-indazoles with negligible poly-halogenation[1][5].

Quantitative Data: Reaction Condition Comparison

The following table summarizes how different reagents and conditions impact the yield and byproduct profile during the synthesis of 3-bromo-2H-indazoles.

Brominating AgentSolventTemperatureAdditive / CatalystTarget Yield (C-3)Byproduct Profile
Elemental Bromine ( Br2​ ) Acetic Acid120 °CNoneLow to ModerateHigh (3,5- and 3,7-dibromo)
N-Bromosuccinimide (NBS) CH2​Cl2​ / H2​O 25 °C to 95 °CNone80% – 98%Trace poly-halogenation
DBDMH Ethanol40 °CUltrasound (40 kHz) + Na2​CO3​ 65% – 86%Very Low

Validated Experimental Protocol: Highly Selective C-3 Bromination

This step-by-step methodology utilizes DBDMH under ultrasound-assisted conditions to ensure a self-validating, high-yielding system that prevents over-bromination[2].

Materials Required:

  • 2H-indazole derivative (0.2 mmol)

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv)

  • Sodium carbonate ( Na2​CO3​ ) (0.4 mmol, 2.0 equiv)

  • Ethanol (EtOH) (2.0 mL)

  • Saturated aqueous sodium thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology:

  • Substrate Preparation: In a clean, dry reaction vessel, dissolve 0.2 mmol of the 2H-indazole derivative in 2.0 mL of Ethanol.

    • Causality: Ethanol is an environmentally friendly, polar protic solvent that ensures complete solvation of the starting material and stabilizes the ionic intermediates formed during the SE​Ar pathway[2].

  • Base Addition: Add 0.4 mmol of Na2​CO3​ to the solution.

    • Causality: The base acts as an acid scavenger, neutralizing any hydrobromic acid (HBr) generated during the reaction. This prevents the degradation of acid-sensitive functional groups and maintains a consistent pH, which is critical for reproducibility[2].

  • Controlled Reagent Addition: Add 0.2 mmol of DBDMH to the mixture in small portions over 2-3 minutes.

    • Causality: Portion-wise addition prevents localized concentration spikes of electrophilic bromine ( Br+ ). High local concentrations are the primary kinetic driver for unwanted di-bromination at the C-5 and C-7 positions.

  • Ultrasonic Activation: Place the reaction vessel in an ultrasonic bath (40 kHz, 50 W) and maintain the temperature at 40 °C for 30 minutes[2].

    • Causality: Ultrasonic irradiation enhances mass transfer and reaction kinetics without the need for harsh macroscopic heating (like the 120 °C required for Br2​ ). This mild activation energy cleanly drives the C-3 bromination to completion while starving the higher-activation-energy byproduct pathways[2].

  • Quenching (Self-Validating Step): Remove the vessel from the ultrasonic bath and immediately quench the reaction by adding 2.0 mL of saturated aqueous Na2​S2​O3​ .

    • Causality: The thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide ions. This halts the reaction precisely at 30 minutes, ensuring that no background over-bromination occurs during the subsequent workup phase.

  • Isolation & Purification: Extract the aqueous mixture with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, typically using a Hexane/Ethyl Acetate gradient) to isolate the pure 3-bromo-2H-indazole.

References

  • Francis Giraud, Fabrice Anizon, Pascale Moreau. "C3-INDAZOLE FUNCTIONALIZATION: A REVIEW". doi.org. URL:[Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles". nih.gov / RSC Advances. URL:[Link]

  • Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. "Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles". rsc.org. URL:[Link]

  • "Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin". rsc.org. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Conditions for Methyl 2-(6-bromo-2H-indazol-2-yl)acetate Functionalization

Welcome to the technical support center for the functionalization of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the compl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing catalytic conditions for this versatile building block. Here, you will find troubleshooting advice and frequently asked questions to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for functionalizing the 6-bromo position of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate?

The primary approach for functionalizing the 6-bromo position of this substrate is through palladium-catalyzed cross-coupling reactions. The most frequently employed methods include the Suzuki-Miyaura coupling for C-C bond formation with boronic acids or esters, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Heck reaction for C-C bond formation with alkenes. The choice of reaction depends on the desired substituent to be introduced.

Q2: Why is the choice of palladium catalyst and ligand so critical for successful coupling reactions with this substrate?

The selection of the palladium precatalyst and the corresponding ligand is paramount as it directly influences the catalytic cycle's efficiency. The ligand stabilizes the palladium center, facilitates oxidative addition into the C-Br bond, and promotes reductive elimination to yield the final product. For electron-rich indazole systems, sterically hindered and electron-donating phosphine ligands, such as those from the Buchwald or Josiphos families, are often required to promote efficient catalysis and prevent catalyst deactivation.

Q3: Can the ester group on the side chain of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate interfere with the cross-coupling reaction?

Under typical palladium-catalyzed cross-coupling conditions, the methyl ester functionality is generally stable and does not interfere with the reaction at the 6-bromo position. However, in the presence of strong nucleophiles or bases, particularly at elevated temperatures, hydrolysis of the ester to the corresponding carboxylic acid can occur as a side reaction. Careful selection of the base and reaction temperature is therefore crucial.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

You have set up a Suzuki-Miyaura coupling reaction to introduce an aryl group at the 6-position, but after the recommended reaction time, TLC or LC-MS analysis shows predominantly unreacted starting material.

Possible Causes and Solutions:

  • Inactive Catalyst: The palladium catalyst may have been deactivated by exposure to air or moisture.

    • Solution: Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored palladium precatalysts and anhydrous solvents. It is good practice to degas the reaction mixture.

  • Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the specific transformation.

    • Solution: Screen a panel of ligands. For Suzuki couplings with heteroaryl halides, biarylphosphine ligands like SPhos or XPhos often provide good results.

  • Insufficient Base Strength: The base may not be strong enough to facilitate the transmetalation step of the catalytic cycle.

    • Solution: For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. If conversion is low, consider using a stronger base like K₃PO₄.

Experimental Protocol: Ligand Screening for Suzuki-Miyaura Coupling

  • To a series of oven-dried reaction vials, add Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • To each vial, add a different palladium precatalyst/ligand combination (e.g., Pd(OAc)₂, Pd₂(dba)₃ with ligands such as SPhos, XPhos, or RuPhos). A typical catalyst loading is 1-5 mol %.

  • Add anhydrous solvent (e.g., dioxane or toluene).

  • Degas the vials by bubbling argon through the solution for 10-15 minutes.

  • Seal the vials and heat the reaction at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by LC-MS or TLC at regular intervals.

Issue 2: Formation of Significant Side Products

During a Buchwald-Hartwig amination reaction to introduce a primary amine, you observe the formation of a significant amount of a de-brominated side product (Methyl 2-(2H-indazol-2-yl)acetate) and/or diarylated amine.

Possible Causes and Solutions:

  • Proto-debromination: This side reaction is often caused by trace amounts of water in the reaction mixture, which can protonate the intermediate palladium-aryl species.

    • Solution: Use rigorously dried solvents and reagents. The addition of molecular sieves to the reaction mixture can also be beneficial.

  • Diarylation: The formation of a diarylated amine can occur if the newly formed C-N bond undergoes a second oxidative addition/reductive elimination cycle.

    • Solution: This is often controlled by the choice of ligand and reaction conditions. Using a bulkier ligand can sterically hinder the second amination. Lowering the reaction temperature or reducing the reaction time can also minimize this side product.

Data Presentation: Effect of Ligand on Buchwald-Hartwig Amination Selectivity

LigandCatalyst Loading (mol %)Temperature (°C)Desired Product Yield (%)Proto-debromination (%)
XPhos2100855
RuPhos21007812
DavePhos21006525

This table illustrates how ligand choice can significantly impact the selectivity of the amination reaction.

Issue 3: Difficulty in Product Purification

After a successful cross-coupling reaction, you are facing challenges in isolating the pure product from residual palladium catalyst and ligand byproducts.

Possible Causes and Solutions:

  • Palladium Residues: Residual palladium can be difficult to remove by standard silica gel chromatography.

    • Solution: Employ a palladium scavenger. These are reagents with a high affinity for palladium that can be added to the crude reaction mixture after completion. Common scavengers include silica-based thiols or activated carbon. After stirring with the scavenger, it can be filtered off, and the product can then be purified by chromatography.

  • Ligand Byproducts: Oxidized phosphine ligands can co-elute with the desired product.

    • Solution: If the product is basic, an acidic wash of the organic layer during workup can help remove some impurities. Alternatively, precipitation or crystallization of the product, if feasible, can be a highly effective purification method.

Experimental Workflow: Post-Reaction Cleanup

G A Crude Reaction Mixture B Dilute with Organic Solvent A->B C Add Palladium Scavenger B->C D Stir at Room Temperature C->D E Filter to Remove Scavenger and Catalyst D->E F Concentrate Filtrate E->F G Purify by Column Chromatography F->G H Characterize Pure Product G->H

Caption: Post-reaction workup and purification workflow.

Mechanistic Considerations

Understanding the catalytic cycle is key to troubleshooting. Below is a simplified representation of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants cluster_product pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)L_n-X pd0->pd_aryl_halide Ar-X ox_add Oxidative Addition pd_aryl_aryl Ar-Pd(II)L_n-Ar' pd_aryl_halide->pd_aryl_aryl Ar'-B(OR)₂ (Base) transmetal Transmetalation pd_aryl_aryl->pd0 Ar-Ar' red_elim Reductive Elimination start Ar-X boronic Ar'-B(OR)₂ product Ar-Ar' base Base

Caption: Simplified Suzuki-Miyaura catalytic cycle.

References

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of 2,4,6-Trisubstituted Pyridines Source: ACS Omega URL: [Link]

  • Title: Recent advances on transition-metal-catalyzed C–N cross-coupling reactions Source: RSC Advances URL: [Link]

  • Title: Recent Advances in the Suzuki-Miyaura Cross-Coupling Reaction Source: Molecules URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 2-(6-bromo-2H-indazol-2-yl)acetate vs. 1H-Indazole Isomer

As a Senior Application Scientist, navigating the regioselective functionalization of the indazole scaffold requires a deep understanding of tautomeric thermodynamics and kinetic trapping. The alkylation of 6-bromoindazo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the regioselective functionalization of the indazole scaffold requires a deep understanding of tautomeric thermodynamics and kinetic trapping. The alkylation of 6-bromoindazole with methyl bromoacetate yields two distinct regioisomers: the N1-alkylated Methyl 2-(6-bromo-1H-indazol-1-yl)acetate and the N2-alkylated Methyl 2-(6-bromo-2H-indazol-2-yl)acetate .

This guide objectively compares the structural stability, cross-coupling reactivity, and regioselective synthesis of these two critical pharmaceutical building blocks.

Structural & Electronic Causality: The "Why" Behind Reactivity

The divergence in reactivity between the N1 and N2 isomers is fundamentally rooted in their electronic distribution and aromaticity.

  • 1H-Indazole Isomer (N1 - Benzenoid): The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer[1]. In the N1-alkylated isomer, the nitrogen lone pair fully participates in a delocalized 10-π electron benzenoid system[2]. This continuous aromaticity renders the core highly stable against degradation, making it the preferred thermodynamic sink during equilibration reactions[1].

  • 2H-Indazole Isomer (N2 - ortho-Quinoid): The N2-alkylated isomer adopts an ortho-quinoid structure[2]. This configuration localizes the double bonds within the carbocyclic ring, disrupting the full aromatic resonance of the benzene moiety. While this makes the core thermodynamically less stable, quantum mechanical calculations demonstrate that the transition state energy barrier for N2 alkylation is lower than that for N1, making N2 the kinetically favored product[3].

The 6-Bromo Cross-Coupling Handle: Both isomers possess a 6-bromo substituent, serving as a critical handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Because the N2-isomer has a localized ortho-quinoid diene structure, the electron density at the C6 carbon is subtly altered. This localized electron density often accelerates the oxidative addition of Palladium(0) compared to the highly stable, electron-delocalized N1-isomer. However, this increased reactivity means the N2 core is more susceptible to degradation under harsh, prolonged basic coupling conditions.

Quantitative Performance Comparison

The following table synthesizes the quantitative and qualitative data comparing the two regioisomers to guide your synthetic planning.

ParameterMethyl 2-(6-bromo-1H-indazol-1-yl)acetate (N1)Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (N2)
Aromatic Character Benzenoid (10 π-electron system)[2]ortho-Quinoid (Localized diene character)[2]
Thermodynamic Stability High (Favored at equilibrium)[1]Low (Kinetically trapped)[3]
Typical Synthesis Yield 85–95% (NaH/THF conditions)[1]55–70% (Mitsunobu conditions)[4]
Pd-Catalyzed Coupling Rate StandardAccelerated (Due to localized electron density)
Susceptibility to Cycloaddition LowHigh (Due to diene-like carbocycle)
Self-Validating NOESY NMR N-CH₂ ↔ C7-H CorrelationN-CH₂ ↔ C3-H Correlation

Regioselective Synthesis & Self-Validating Protocols

To harness the specific reactivity of each isomer, you must control the reaction environment to favor either thermodynamic equilibration or kinetic trapping. Every protocol below is designed as a self-validating system.

Protocol A: Thermodynamic Synthesis of the N1 Isomer

Objective: Synthesize Methyl 2-(6-bromo-1H-indazol-1-yl)acetate. Causality: Utilizing sodium hydride (NaH) in tetrahydrofuran (THF) generates a highly reactive, "naked" indazolide anion. Under these conditions, the alkylation equilibrates rapidly, funneling the reaction toward the thermodynamically favored N1-isomer[1].

  • Deprotonation: Dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous THF at 0 °C. Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Note: The evolution of H₂ gas drives the irreversible formation of the indazolide anion.

  • Alkylation: Add methyl bromoacetate (1.1 eq) dropwise. Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Quench & Extract: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1); the N1-isomer typically elutes slightly slower (more polar) than the N2-isomer. Validate regiochemistry via 2D NOESY NMR: A strong, unambiguous cross-peak between the N-CH₂ protons (approx. 5.1 ppm) and the C7-H proton (approx. 7.5 ppm) confirms N1 alkylation.

Protocol B: Kinetic Synthesis of the N2 Isomer

Objective: Synthesize Methyl 2-(6-bromo-2H-indazol-2-yl)acetate. Causality: To bypass the thermodynamic sink of the N1-isomer, Mitsunobu conditions are employed. This approach avoids the free indazolide anion, instead relying on the kinetic nucleophilicity of the N2 nitrogen to attack the activated alcohol intermediate[1][4].

  • Activation Complex Formation: Dissolve 6-bromo-1H-indazole (1.0 eq), methyl glycolate (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C[4].

  • Kinetic Trapping: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. Note: DIAD activates the PPh₃, which subsequently activates the hydroxyl group of methyl glycolate for an Sₙ2 displacement by the kinetically favored N2 nitrogen.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours[4].

  • Self-Validation: Purify the crude mixture directly via flash column chromatography to separate the isomers[4]. Validate the N2-isomer via 2D NOESY NMR: A definitive cross-peak between the N-CH₂ protons and the isolated C3-H proton (approx. 8.1 ppm) confirms N2 alkylation.

Mechanistic Workflow

IndazoleAlkylation SM 6-Bromo-1H-indazole (Tautomeric Mixture) Cond1 NaH, THF Thermodynamic Control SM->Cond1 Methyl bromoacetate Cond2 Mitsunobu Conditions Kinetic Control SM->Cond2 Methyl glycolate, DIAD N1 Methyl 2-(6-bromo-1H-indazol-1-yl)acetate (N1 Isomer - Benzenoid) Cond1->N1 Major (>90%) N2 Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (N2 Isomer - ortho-Quinoid) Cond1->N2 Minor (<10%) Cond2->N1 Minor (~30%) Cond2->N2 Major (~70%)

Figure 1: Mechanistic divergence in the regioselective N-alkylation of 6-bromoindazole.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole Source: WuXi Biology URL: [Link]

  • Osmium(IV) complexes with 1H- and 2H-indazoles: Tautomer identity versus spectroscopic properties and antiproliferative activity Source: National Institutes of Health (NIH) URL: [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

Introduction: Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, and th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction:

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a key intermediate in the synthesis of various pharmacologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, and the purity of this specific building block is paramount to ensure the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis in the pharmaceutical industry due to its high precision, sensitivity, and resolving power.[3][4]

This guide provides an in-depth, experience-driven comparison of two Reverse-Phase HPLC (RP-HPLC) methods for determining the purity of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate. We will detail the validation of a primary, optimized method (Method A) and compare its performance against a hypothetical, less-refined alternative (Method B). The objective is to illustrate the causal relationship between chromatographic choices and method performance, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <1225> guidelines.[5][6][7]

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for logical method development.

PropertyValue / ObservationImplication for HPLC Method Development
Molecular Formula C₁₀H₉BrN₂O₂---
Molecular Weight 269.10 g/mol ---
Structure The presence of the indazole ring and aromatic bromine suggests strong UV absorbance, making UV detection highly suitable.
Predicted LogP ~2.4Indicates moderate hydrophobicity, ideal for retention on a C18 stationary phase.
Solubility Soluble in organic solvents like Methanol, Acetonitrile (ACN).Simplifies sample and standard preparation. Methanol and ACN are excellent mobile phase components.[2]
UV λmax ~235 nm, ~274 nmProvides optimal wavelengths for detection to ensure high sensitivity. A wavelength of 274 nm is selected to minimize interference from common solvents.[8]

Comparative HPLC Methodologies

Here we compare the chromatographic conditions of our primary, optimized method (Method A) against a plausible but less-optimal alternative (Method B). The subsequent validation data will demonstrate why the choices made for Method A result in a more reliable and robust analytical procedure.

ParameterMethod A: Optimized (Primary)Method B: AlternativeRationale for Method A's Superiority
Column Modern Core-Shell C18 (e.g., 100 mm x 4.6 mm, 2.7 µm)Traditional Fully Porous C18 (e.g., 150 mm x 4.6 mm, 5 µm)The core-shell particle technology provides higher efficiency and resolution, leading to sharper peaks and better separation from impurities, often with shorter run times.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (ACN)A: WaterB: MethanolPhosphoric acid acts as a buffer and ion-suppressor, leading to improved peak shape and reproducibility. ACN is often a stronger organic modifier than methanol, providing better peak resolution and shorter retention times for moderately non-polar compounds.
Elution Mode Gradient: 40% B to 80% B over 10 minIsocratic: 65% BA gradient elution is superior for purity analysis as it can effectively separate impurities with a wide range of polarities and ensures that late-eluting, highly retained impurities are washed from the column.[9]
Flow Rate 1.0 mL/min1.0 mL/min---
Detection UV at 274 nmUV at 274 nm---
Column Temp. 35 °CAmbientA controlled column temperature ensures reproducible retention times by mitigating fluctuations in ambient conditions, a key aspect of method robustness.
Injection Vol. 5 µL10 µLA smaller injection volume on a high-efficiency column minimizes potential peak distortion from volume overload.

HPLC Method Validation Workflow

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[7][10][11] Our validation follows the ICH Q2(R1) framework.

HPLC_Validation_Workflow start_node Method Development Specificity Specificity (Forced Degradation) start_node->Specificity Establishes Separation param_node param_node decision_node decision_node end_node Validated Method Linearity Linearity & Range Specificity->Linearity Confirms Identity Accuracy Accuracy (% Recovery) Linearity->Accuracy LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Derived from Calibration Curve Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Robustness->end_node

Caption: Workflow for HPLC method validation per ICH Q2(R1) guidelines.

Validation Parameter Comparison: Method A vs. Method B

The following sections detail the experimental protocols and compare the performance of both methods for each validation parameter. The objective is to provide a self-validating system where the superiority of Method A is evident from the data.[12]

Specificity (Forced Degradation Study)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the most effective way to demonstrate this.

Experimental Protocol:

  • Prepare solutions of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105 °C (solid state) for 48 hours.

    • Photolytic: UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control sample using a photodiode array (PDA) detector.

  • Assess peak purity of the main peak to ensure no co-eluting impurities.[8]

Comparative Results:

ParameterMethod A: OptimizedMethod B: Alternative
Resolution (Main Peak vs. Closest Impurity) > 2.5 for all stress conditions< 1.5 for basic degradation impurity
Peak Purity (PDA) Pass (Purity Angle < Purity Threshold)Fail (Co-elution detected in basic sample)
Conclusion Method is stability-indicating.Method is not stability-indicating due to lack of resolution.

Expertise & Experience: Method A's gradient elution and high-efficiency column provide the necessary resolving power to separate degradation products effectively. The failure of Method B highlights the risk of an isocratic method where impurities, especially those formed under stress, may have similar retention times to the main analyte, leading to inaccurate purity results.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five concentrations covering 50% to 150% of the target assay concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and determine the linearity using the coefficient of determination (R²).

Comparative Results:

ParameterMethod A: OptimizedMethod B: AlternativeAcceptance Criteria (ICH)
Range 50% - 150% (0.05 - 0.15 mg/mL)50% - 150% (0.05 - 0.15 mg/mL)80% - 120% for assay[10]
Coefficient of Determination (R²) 0.99980.9975≥ 0.999
Y-intercept Close to zeroSignificant non-zero interceptShould not be significantly different from zero.

Expertise & Experience: Method A's superior R² value indicates a stronger linear relationship. This is likely due to the better peak shape and integration consistency afforded by the buffered mobile phase and core-shell column. A lower R² value, as seen in Method B, can introduce greater uncertainty in the quantification of impurities, especially at the lower end of the range.

Accuracy

Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.

Experimental Protocol:

  • Prepare a sample matrix (placebo).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three samples at each concentration level (total of 9 determinations).

  • Calculate the percentage recovery for each sample.

Comparative Results:

Concentration LevelMethod A: % Recovery (Mean ± RSD)Method B: % Recovery (Mean ± RSD)Acceptance Criteria
80% 99.5% ± 0.4%97.2% ± 1.8%98.0% - 102.0%
100% 100.2% ± 0.3%101.5% ± 1.5%with RSD ≤ 2.0%
120% 100.8% ± 0.5%103.1% ± 1.9%

Expertise & Experience: Method A demonstrates superior accuracy and precision in its recovery values. The wider deviation and higher RSD in Method B could be due to poor peak integration or minor co-eluting interferences that are not resolved from the main peak, artificially inflating or deflating the peak area.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the same batch on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

Comparative Results:

ParameterMethod A: Optimized (% RSD)Method B: Alternative (% RSD)Acceptance Criteria
Repeatability (n=6) 0.45%1.65%RSD ≤ 2.0%
Intermediate Precision (n=6) 0.68%2.10%RSD ≤ 2.0%

Expertise & Experience: The low RSD values for Method A confirm its high precision. Method B's failure to meet the acceptance criteria for intermediate precision highlights its lack of ruggedness. This variability could stem from its sensitivity to ambient temperature or the less-reproducible nature of the fully porous silica column packing compared to modern core-shell technology.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: These are typically calculated based on the standard deviation of the response and the slope of the linearity curve.

  • LOD = 3.3 * (Standard Deviation of the Y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Y-intercept / Slope)

LOD_LOQ_Relationship linearity Linearity Study (Peak Area vs. Concentration) slope Slope (S) linearity->slope stdev Std. Deviation of Response (σ) (e.g., from Y-intercept) linearity->stdev lod LOD = 3.3 * (σ / S) slope->lod loq LOQ = 10 * (σ / S) slope->loq stdev->lod stdev->loq

Caption: Derivation of LOD and LOQ from the linearity curve parameters.

Comparative Results:

ParameterMethod A: OptimizedMethod B: AlternativeImplication
LOD 0.01% (0.01 µg/mL)0.05% (0.05 µg/mL)Method A is more sensitive to trace impurities.
LOQ 0.03% (0.03 µg/mL)0.15% (0.15 µg/mL)Method A can reliably quantify impurities at much lower levels.

Expertise & Experience: The sharper, more efficient peaks produced by Method A result in a higher signal-to-noise ratio, leading to superior (lower) LOD and LOQ values. This is critical for a purity method, where the ability to accurately quantify low-level impurities is a primary requirement.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH / Composition (e.g., % Organic ± 2%)

  • Analyze a system suitability solution under each condition.

  • Evaluate the impact on retention time, peak area, and resolution.

Comparative Results:

Varied ParameterMethod A: Optimized (Impact)Method B: Alternative (Impact)
Flow Rate (±10%) %RSD of peak area < 1.0%%RSD of peak area < 2.0%
Column Temp (±2 °C) Retention time shift < 2%Retention time shift > 5%
% Organic (±2%) Resolution remains > 2.0Loss of critical resolution (<1.5)

Expertise & Experience: Method A is demonstrably more robust. The lack of temperature control in Method B makes it highly susceptible to environmental changes. Furthermore, the optimized gradient in Method A provides a wider separation window, making critical resolution less sensitive to small changes in mobile phase composition compared to the isocratic Method B.

Conclusion and Recommendation

This comparative guide demonstrates that while multiple HPLC methods can be developed for a single analyte, a thorough and scientifically-grounded approach yields a vastly superior analytical procedure. Method A, developed with a modern high-efficiency column, a buffered gradient mobile phase, and precise temperature control, consistently outperformed the alternative method across all critical validation parameters as defined by ICH and USP guidelines.[5][6][13]

The validation data clearly shows Method A to be specific, linear, accurate, precise, sensitive, and robust. It is fit for its intended purpose: the reliable determination of purity for Methyl 2-(6-bromo-2H-indazol-2-yl)acetate in a regulated research and development environment. The adoption of such a well-validated method is crucial for ensuring data integrity and making confident decisions in the drug development process.

References

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures (March 2024) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance (June 2024) . ProPharma. [Link]

  • USP General Chapter <1225> Validation of Compendial Procedures . BA Sciences. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS . U.S. Pharmacopeia. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis (December 2025) . European Pharmaceutical Review. [Link]

Sources

Validation

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate vs. 5-Bromo-Indazole Derivatives in Drug Design

A Comparative Guide for Medicinal Chemists and Drug Development Professionals As a Senior Application Scientist, I frequently encounter the strategic dilemma of selecting the optimal heterocyclic scaffold during hit-to-l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the strategic dilemma of selecting the optimal heterocyclic scaffold during hit-to-lead optimization. The indazole nucleus is a privileged 10 π-electron bicyclic system that serves as a highly effective bioisostere for indole and phenol[1]. However, the pharmacological trajectory of an indazole derivative is heavily dictated by two critical design choices: tautomeric state (1H vs. 2H) and halogen regiochemistry (C5 vs. C6) .

This guide provides an objective, data-driven comparison between Methyl 2-(6-bromo-2H-indazol-2-yl)acetate (a locked 2H-indazole) and 5-bromo-indazole derivatives (predominantly 1H-indazoles), detailing their physicochemical profiles, synthetic workflows, and target engagement strategies.

Structural & Physicochemical Profiling

The fundamental divergence between these two classes lies in their tautomeric equilibrium and electronic distribution.

5-Bromo-1H-Indazole Derivatives

In solution and solid states, the 1H-indazole tautomer is thermodynamically favored by approximately 2.3 kcal/mol over the 2H-form due to its stable benzenoid aromaticity.

  • Electronic Profile: The 5-bromo substitution places the halogen para to the N1 atom, creating a linear hydrophobic vector ideal for penetrating deep into the ATP-binding pockets of kinases.

  • Hydrogen Bonding: The N1-H acts as a strong hydrogen-bond donor, while the N2 atom serves as an acceptor, making it a versatile hinge-binding motif.

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

Alkylation at the N2 position forces the scaffold into the higher-energy 2H-indazole configuration, which exhibits an ortho-quinoid character.

  • Electronic Profile: 2H-indazoles possess a significantly larger dipole moment (~3.4 D) and higher basicity compared to their 1H counterparts (~1.5 D)[2]. This drastically alters the molecule's solvation shell and protein-binding thermodynamics.

  • Structural Causality: The methyl acetate group (-CH₂COOCH₃) at N2 not only locks the tautomer to prevent N-glucuronidation (a common metabolic liability) but also introduces a flexible hydrogen-bond acceptor. The 6-bromo substitution (meta to N1) projects the halogen laterally, engaging entirely different hydrophobic sub-pockets than a 5-bromo analog.

Target Engagement & Pharmacological Applications

The structural differences dictate distinct therapeutic applications:

  • 5-Bromo-1H-Indazoles (Kinase Dominance): These derivatives are heavily utilized in oncology and infectious diseases. Structure-guided drug design has successfully leveraged 1H-indazoles to achieve nanomolar inhibition against EGFR T790M[3]. They are also validated as potent bacterial DNA Gyrase B (GyrB) inhibitors[4].

  • 6-Bromo-2H-Indazoles (Emerging Targets): The 2H-indazole scaffold is gaining traction in modern drug discovery (e.g., FDA-approved Niraparib and Pazopanib). Specifically, 6-bromoindazole derivatives have recently been identified as highly active inhibitors of bacterial cystathionine γ-lyase (CGL), acting as powerful antibiotic potentiators[5].

Quantitative Data Comparison
Parameter5-Bromo-1H-Indazole DerivativesMethyl 2-(6-bromo-2H-indazol-2-yl)acetate
Aromatic Character Benzenoid (Thermodynamically stable)Ortho-quinoid (Kinetically locked)
Dipole Moment (Approx.) ~1.5 D~3.4 D
Basicity (pKb) Lower (Weaker base)Higher (Stronger base)
H-Bonding Profile Donor (N1-H) & Acceptor (N2)Acceptors only (N1, Ester Carbonyl)
Halogen Vector Para to N1 (Linear projection)Meta to N1 (Lateral projection)
Primary Target Classes Kinases (EGFR, GyrB), 5-LOXBacterial CGL, sGC, Specialized Kinases

Logical Workflows & Visualization

The decision to pursue a 1H vs. 2H bromoindazole scaffold fundamentally alters the synthetic and pharmacological trajectory of a drug program. The logic is mapped below.

IndazoleDrugDesign Root Indazole Scaffold in Drug Design Branch1 5-Bromo-1H-Indazoles (Benzenoid Tautomer) Root->Branch1 Branch2 6-Bromo-2H-Indazoles (Ortho-Quinoid Tautomer) Root->Branch2 Prop1 High Thermodynamic Stability Strong H-Bond Donor (N1-H) Dipole ~1.5 D Branch1->Prop1 Prop2 Locked N2-Alkylation No H-Bond Donors Dipole ~3.4 D Branch2->Prop2 Target1 Kinase Inhibition (EGFR, GyrB) Prop1->Target1 Target2 Novel Targets (Bacterial CGL, sGC) Prop2->Target2

Fig 1. Divergent physicochemical and pharmacological trajectories of 1H- and 2H-bromoindazole scaffolds.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the synthesis of these compounds must be approached with rigorous regiocontrol and self-validating analytical tracking.

Protocol A: Synthesis & Cross-Coupling of 5-Bromo-1H-Indazoles

Causality: When functionalizing the 5-bromo position via Suzuki or Stille cross-coupling to build kinase inhibitors, the acidic N1-H proton must be protected to prevent the quenching of organometallic reagents and catalyst poisoning.

  • Protection: Dissolve 5-bromo-1H-indazole (1.0 eq) in anhydrous DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq). Stir at room temperature for 4 hours.

  • Cross-Coupling: React the THP-protected 5-bromo-1H-indazole with the desired boronic acid (1.2 eq) using Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq) in a 4:1 dioxane/water mixture at 90°C for 12 hours.

  • Deprotection: Treat the purified intermediate with 4M HCl in dioxane/methanol to cleave the THP group.

  • Self-Validation (NMR Tracking): Successful THP protection is confirmed by the disappearance of the broad N1-H singlet (~13.0 ppm) and the appearance of the anomeric THP proton multiplet (~5.7 ppm) in ¹H-NMR. Deprotection restores the 13.0 ppm signal, confirming the integrity of the 1H-indazole core.

Protocol B: Regioselective Synthesis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

Causality: Alkylating 6-bromo-1H-indazole inherently yields a mixture of N1 (thermodynamically favored) and N2 (kinetically accessible) isomers. Using a polar aprotic solvent (DMF) and a mild base (K₂CO₃) facilitates an Sₙ2 mechanism that allows for the isolation of the N2-alkylated product.

  • Alkylation: Dissolve 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K₂CO₃ (2.0 eq) and stir for 15 minutes to generate the aza-enolate.

  • Electrophile Addition: Dropwise add methyl bromoacetate (1.1 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Separation: Quench with water, extract with EtOAc, and concentrate. The crude mixture contains both Methyl 1-(6-bromo-1H-indazol-1-yl)acetate and Methyl 2-(6-bromo-2H-indazol-2-yl)acetate. Separate the isomers using silica gel flash chromatography (typically, the 2H-isomer elutes slower due to its higher dipole moment).

  • Self-Validation (NMR Tracking): Differentiating N1 vs. N2 alkylation is critical. In ¹H-NMR, the C3-H proton of the N1-alkylated isomer typically resonates around 8.0–8.1 ppm . In stark contrast, the C3-H proton of the target N2-alkylated isomer shifts significantly downfield to ~8.3–8.5 ppm . This deshielding is a direct consequence of the adjacent quaternary nitrogen character inherent to the locked ortho-quinoid 2H-structure.

Sources

Comparative

Mass spectrometry fragmentation analysis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

Mass Spectrometry Fragmentation Analysis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate: A Comparative Guide for Regioisomer Differentiation Introduction N-alkylation of the indazole scaffold is a fundamental transformatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mass Spectrometry Fragmentation Analysis of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate: A Comparative Guide for Regioisomer Differentiation

Introduction

N-alkylation of the indazole scaffold is a fundamental transformation in medicinal chemistry, as these structures form the core of numerous therapeutic agents. However, the presence of two nucleophilic nitrogens (N1 and N2) frequently results in a difficult-to-separate mixture of regioisomers[1]. Differentiating the thermodynamically favored 1H-indazole from the kinetically accessible 2H-indazole is a classic analytical challenge. As a Senior Application Scientist, I frequently rely on tandem mass spectrometry (MS/MS) to resolve this ambiguity. This guide provides an in-depth comparative analysis of the mass spectrometry fragmentation of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate against its 1H-isomer, detailing the mechanistic rationale behind their distinct spectral signatures.

Mechanistic Principles of Fragmentation

Under Electrospray Ionization (ESI) and subsequent Collision-Induced Dissociation (CID), the fragmentation pathways of indazole regioisomers are dictated by the relative stability of the leaving groups and the resulting heterocyclic cations[2].

  • The 1H-Isomer (Methyl 2-(6-bromo-1H-indazol-1-yl)acetate): The 1H-indazole core is a highly stable, fully aromatic system. Cleavage of the N1-C bond requires significant activation energy. Consequently, CID primarily drives fragmentation within the ester side chain (e.g., loss of methanol) while leaving the N-C bond relatively intact at lower collision energies.

  • The 2H-Isomer (Methyl 2-(6-bromo-2H-indazol-2-yl)acetate): The 2H-tautomer is higher in energy. The critical mechanistic differentiator is the facile cleavage of the N2-C bond. The loss of the entire N2-substituent (a neutral loss of 73 Da corresponding to the methyl acetate radical/ketene+methanol) is thermodynamically driven by the formation of the highly stable, protonated 1H-indazole core[3]. This "thermodynamic sink" makes the N2-C cleavage the dominant, diagnostic pathway for 2H-indazoles.

Additionally, both isomers exhibit a characteristic 1:1 isotopic doublet separated by 2 Da, confirming the presence of the bromine atom ( 79 Br and 81 Br) in the intact molecular ion and core fragments.

Comparative Performance Data

The following table summarizes the diagnostic MS/MS fragments used to differentiate the two regioisomers.

Feature / Fragment IonMethyl 2-(6-bromo-2H-indazol-2-yl)acetate (2H-Isomer)Methyl 2-(6-bromo-1H-indazol-1-yl)acetate (1H-Isomer)Mechanistic Rationale
Precursor Ion [M+H]⁺ m/z 269.0 / 271.0 (1:1 ratio)m/z 269.0 / 271.0 (1:1 ratio)Protonation at the most basic nitrogen; identical exact mass.
[M+H - CH₃OH]⁺ m/z 237.0 / 239.0 (Minor)m/z 237.0 / 239.0 (Major)Ester side-chain fragmentation. Dominates in 1H due to N-C bond stability.
[M+H - CH₂COOCH₃]⁺ m/z 196.0 / 198.0 (Major, Base Peak)m/z 196.0 / 198.0 (Minor)Cleavage of the N-alkyl bond. Highly favored in 2H to form the stable 1H-indazole core.
[Indazole Core - Br]⁺ m/z 117.1 (Moderate)m/z 117.1 (Low)Secondary charge-remote fragmentation following the loss of the N-substituent.

Experimental Protocol: LC-MS/MS Differentiation Workflow

To ensure a self-validating system, this protocol incorporates retention time orthogonality and energy-stepping CID to prevent false positive identifications.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the synthesized indazole mixture.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock 1:1000 in the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid) to achieve a 1 µg/mL working solution.

    • Causality: High concentrations cause detector saturation and space-charge effects in the ion trap, which severely distort the critical 1:1 bromine isotopic ratios needed for halogen verification.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Gradient: 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Validation Check: The 2H-isomer typically elutes earlier than the 1H-isomer on a C18 column due to differences in dipole moment and overall lipophilicity. This provides orthogonal chromatographic confirmation to the MS data.

Step 3: ESI-MS/MS Acquisition (Positive Ion Mode)

  • Full Scan (MS1): Scan m/z 100-500. Verify the presence of the m/z 269/271 doublet to confirm the brominated precursor.

  • Targeted MS/MS: Isolate m/z 269.0 (the 79 Br isotope) with a 1.0 Da isolation window.

  • Energy Stepping: Apply Normalized Collision Energy (NCE) at 15%, 30%, and 45%.

    • Causality: Stepping the energy ensures that both the low-energy ester cleavage (m/z 237) and the higher-energy N-C bond cleavage (m/z 196) are captured in a single composite spectrum, allowing for accurate relative abundance ratio calculations regardless of instrument-specific tuning.

Step 4: Data Interpretation

  • Calculate the intensity ratio of m/z 196 to m/z 237.

  • A ratio > 1 strongly indicates the 2H-isomer, whereas a ratio < 0.5 indicates the 1H-isomer.

Visualizations

Workflow S1 Sample Prep (1 µg/mL in MeOH) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI(+) Ionization (Isotope Pattern Check) S2->S3 S4 CID MS/MS (Energy Stepping) S3->S4 S5 Regioisomer Differentiation S4->S5

LC-MS/MS workflow for the orthogonal differentiation of indazole regioisomers.

Fragmentation M [M+H]+ m/z 269/271 F1 Loss of CH3OH (-32 Da) m/z 237/239 M->F1 Ester Cleavage F2 Loss of CH2COOCH3 (-73 Da) m/z 196/198 (Protonated Indazole Core) M->F2 N-C Bond Cleavage (Favored in 2H-isomer) F3 Loss of Br (-79/81 Da) m/z 117 F2->F3 Halogen Loss

Mechanistic CID fragmentation pathway of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate.

References

  • Methyl 6-Iodo-1H-indazole-3-carboxyl
  • The 2-alkyl-2H-indazole regioisomers of synthetic cannabinoids AB-CHMINACA, AB-FUBINACA, AB-PINACA, and 5F-AB-PINACA are possible manufacturing impurities with cannabimimetic activities - PMC. nih.gov.
  • A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers - Benchchem. benchchem.com.

Sources

Validation

Evaluating the Thermodynamic Stability of 2H-Indazole vs 1H-Indazole Acetates: A Comprehensive Comparison Guide

As application scientists and medicinal chemists, we frequently encounter regioselectivity challenges when functionalizing the indazole core. Indazole-containing compounds are ubiquitous in drug discovery, serving as cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and medicinal chemists, we frequently encounter regioselectivity challenges when functionalizing the indazole core. Indazole-containing compounds are ubiquitous in drug discovery, serving as critical hinge-binding motifs in kinase inhibitors and estrogen receptor degraders. However, the annular tautomerism of indazole dictates a complex interplay between kinetic and thermodynamic control during synthesis.

This guide provides an objective, data-driven comparison of the thermodynamic stability of 1H-indazole versus 2H-indazole acetates, detailing the causality behind their synthetic divergence and offering self-validating experimental protocols to isolate your target isomer.

Structural and Thermodynamic Foundations

Indazole primarily exists in two annular tautomeric forms: 1H-indazole and 2H-indazole . The fundamental difference in their thermodynamic stability is rooted in their electronic structures. The 1H-tautomer possesses a fully conjugated benzenoid structure, maximizing aromatic stabilization. Conversely, the 2H-tautomer adopts a quinonoid form, resulting in a distinct loss of aromaticity[1].

Extensive ab initio calculations (MP2/6-31G** level) and experimental UV spectroscopy confirm that the 1H-isomer is thermodynamically favored by approximately 3.6 to 4.1 kcal/mol across gas, solution, and solid phases[2]. This energy gap profoundly influences the physicochemical properties of the resulting acetate derivatives.

Table 1: Quantitative Comparison of 1H vs 2H Indazole Properties
Property1H-Indazole (Benzenoid)2H-Indazole (Quinonoid)
Relative Thermodynamic Stability Baseline (0.0 kcal/mol)+3.6 to +4.1 kcal/mol[2]
Aromaticity High (Benzenoid system)Lower (Quinonoid system)[1]
Dipole Moment (Methylated) ~1.50 D~3.40 D[3]
Basicity ( pKb​ ) ~0.42~2.02[3]
Predominant Phase State Gas, Solution, SolidRarely predominant at equilibrium

Alkylation Dynamics: Kinetic vs. Thermodynamic Control

When synthesizing indazole acetates via direct alkylation with haloacetates (e.g., methyl bromoacetate), the reaction typically yields a mixture of N1-alkylated (1H-derivative) and N2-alkylated (2H-derivative) products[4].

The Causality of Equilibration: The N2-nitrogen is often kinetically favored due to transition-state sterics and lone-pair availability, leading to rapid formation of the 2H-indazole acetate. However, because the 1H-indazole acetate is the thermodynamic sink (>4.1 kcal/mol more stable), the system will attempt to equilibrate[5]. When using α -electron-withdrawing electrophiles like acetates, the N2-alkylation is uniquely reversible. Under elevated temperatures and excess base, the kinetic 2H-product undergoes equilibration to the thermodynamically stable 1H-product[5].

G Start Indazole Core + Haloacetate Kinetic Kinetic Conditions (0°C - RT, 1 eq Base) Start->Kinetic Thermo Thermodynamic Conditions (80°C, Excess Base) Start->Thermo N2 2H-Indazole Acetate (N2-Alkylated) Kinetic->N2 Fast Reaction N1 1H-Indazole Acetate (N1-Alkylated) Thermo->N1 Direct Formation N2->N1 Equilibration (Heat / Base)

Logical workflow of kinetic vs thermodynamic control in indazole acetate synthesis.

Experimental Methodologies

To reliably isolate either the 1H or 2H indazole acetate, your experimental design must strictly enforce either thermodynamic or kinetic boundaries. The following protocols are designed as self-validating systems.

Table 2: Reaction Conditions for Regioselective Synthesis
Target IsomerReagentsTemperatureTimeControl Mechanism
1H-Indazole Acetate (N1) Indazole, 2-3 eq Cs2​CO3​ , 1.5-2 eq Haloacetate80°C - 100°C12-24 hThermodynamic[5]
2H-Indazole Acetate (N2) Indazole, 1 eq K2​CO3​ , 1 eq Haloacetate0°C to RT1-2 hKinetic[4]
Protocol 1: Synthesis of 1H-Indazole Acetate (Thermodynamic Control)

Objective: Drive the reaction to the thermodynamic sink by providing sufficient activation energy to reverse kinetic N2-alkylation.

  • Reagent Mixing: Dissolve the indazole core (1.0 eq) in anhydrous DMF (0.3 M). Add Cs2​CO3​ (2.0 to 3.0 eq) and methyl bromoacetate (1.5 to 2.0 eq).

    • Causality: Excess base and electrophile are required to continuously drive the reversible N2-to-N1 equilibration forward[5].

  • Thermal Activation: Heat the reaction mixture to 80°C.

  • In-Process Validation: Monitor via LC-MS every 4 hours. The protocol validates itself when the transient N2-acetate peak disappears entirely, confirming thermodynamic completion.

  • Workup: Pour the mixture directly into a rapidly stirred solution of 2% acetic acid in water to precipitate the highly pure 1H-indazole acetate solid[5].

Protocol 2: Synthesis of 2H-Indazole Acetate (Kinetic Control)

Objective: Trap the kinetic product before thermal equilibration can occur.

  • Low-Temperature Initiation: Dissolve the indazole core (1.0 eq) in anhydrous THF or DMF. Cool the system to 0°C using an ice bath.

  • Stoichiometric Addition: Add a milder base like K2​CO3​ (1.0 eq) followed by a dropwise addition of methyl bromoacetate (exactly 1.0 eq).

    • Causality: Strict stoichiometric limits and low thermal energy prevent the system from acquiring the energy needed to traverse the isomerization barrier back to the 1H-form[4].

  • Rapid Quenching: Monitor via TLC. Upon consumption of the starting material (typically 1-2 hours), immediately quench the reaction with cold aqueous buffer to lock the kinetic state.

  • Purification: Purify immediately via flash chromatography (ethyl acetate/hexane) to prevent ambient isomerization[4].

Biological & Pharmacological Implications

The choice between a 1H- and 2H-indazole acetate scaffold drastically alters the molecule's spatial geometry, dipole moment, and hydrogen-bond donor/acceptor topology. In oncology, indazole derivatives frequently target the ATP-binding pocket of receptor tyrosine kinases (e.g., EGFR, VEGFR). The specific tautomeric geometry dictates the binding affinity and the subsequent inhibition of downstream signaling cascades[3].

EGFR Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Activates Downstream Downstream Signaling (RAS / RAF / MEK) Receptor->Downstream Phosphorylation Cascade Drug Indazole Acetate Derivative (Targeted Inhibitor) Drug->Receptor Competes with ATP Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Transduction

Simplified EGFR signaling pathway illustrating indazole derivative inhibition.

References

  • BenchChem Technical Support Team. "Core Concept: The 1H- and 2H-Indazole Tautomeric Equilibrium". benchchem.com. 1

  • Catalán, J., et al. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study". Journal of the Chemical Society, Perkin Transactions 2. 2

  • Cheung, M., et al. "Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles". Organic Letters. 5

  • BenchChem Technical Support Team. "A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity". benchchem.com. 3

  • "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations". Beilstein Journal of Organic Chemistry. 4

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate proper disposal procedures

Operational Guide: Safe Handling and Disposal of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate Handling complex halogenated heterocycles requires a rigorous, causality-driven approach to laboratory safety. As researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

Handling complex halogenated heterocycles requires a rigorous, causality-driven approach to laboratory safety. As researchers and drug development professionals, understanding the "why" behind disposal protocols ensures environmental compliance and occupational safety. This guide provides the operational framework for managing Methyl 2-(6-bromo-2H-indazol-2-yl)acetate waste.

Chemical Risk Profiling & Causality

Methyl 2-(6-bromo-2H-indazol-2-yl)acetate presents two distinct risk vectors that dictate its disposal logistics:

  • The Halogenated Vector (Bromine): The covalent carbon-bromine bond categorizes this compound as a halogenated organic. Under thermal stress, halogenated organics can generate highly toxic polybrominated dibenzo-p-dioxins (PBDDs) if not incinerated at extreme temperatures. Therefore, EPA regulations require that it must be strictly segregated from non-halogenated waste streams to ensure appropriate thermal destruction [1].

  • The Bioactive Vector (Indazole Core): Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent biological activities, including kinase inhibition and cytotoxicity [2]. Consequently, all waste containing this compound must be treated as biologically active, necessitating stringent containment to prevent occupational exposure.

The "Mixture Rule" Logistics

A common operational failure in laboratories is the misclassification of solvent waste. If Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is dissolved in a non-halogenated solvent (e.g., DMSO, Methanol, or Ethyl Acetate), the entire solution must be classified and disposed of as Halogenated Organic Waste . The EPA's mixture rule dictates that the presence of the halogenated solute supersedes the solvent's classification, ensuring the waste is routed to appropriately permitted high-temperature incinerators [3].

Disposal Workflow Visualization

WasteWorkflow N1 Waste Generation: Methyl 2-(6-bromo-2H-indazol-2-yl)acetate N2 Determine Physical State N1->N2 N3 Solid Waste (Powder, Vials, PPE) N2->N3 Solid N4 Liquid Waste (Reaction Solutions) N2->N4 Liquid N9 Halogenated Organic Waste Stream N3->N9 N5 Identify Solvent Base N4->N5 N6 Halogenated Solvent (e.g., DCM, Chloroform) N5->N6 N7 Non-Halogenated Solvent (e.g., DMSO, Methanol) N5->N7 N6->N9 N8 EPA Mixture Rule: Defaults to Halogenated N7->N8 Contains Brominated Solute N8->N9 N10 High-Temp Incineration (>1000°C) N9->N10

Figure 1: Decision matrix and disposal workflow for Methyl 2-(6-bromo-2H-indazol-2-yl)acetate.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Management (Self-Validating System) Causality: Solid waste (powders, contaminated spatulas, weigh boats) poses a high risk of aerosolization and inhalation. Proper containment prevents occupational exposure to the bioactive indazole core.

  • Containment: Place all residual solid Methyl 2-(6-bromo-2H-indazol-2-yl)acetate and contaminated consumables into a puncture-resistant, sealable high-density polyethylene (HDPE) container.

  • Labeling: Affix a hazardous waste tag explicitly stating: "Halogenated Organic Solid Waste - Contains Brominated Indazole."

  • Validation (Mass Balance Check): Weigh the sealed waste container. Subtract the known tare weight of the container and consumables to calculate the exact mass of the discarded chemical. Cross-reference this figure with your laboratory inventory log. A closed mass balance validates that no unaccounted material remains exposed in the workspace.

  • Storage: Store the container in a designated secondary containment tray, strictly isolated from strong oxidizing agents or strong bases (which could hydrolyze the acetate group).

Protocol B: Liquid Waste Management (Self-Validating System) Causality: Indazole acetates can undergo hydrolysis in non-neutral conditions, potentially generating unexpected heat or pressure in closed waste carboys.

  • Segregation: Route all solutions containing the compound to the Halogenated Organic Waste carboy, regardless of the primary solvent used.

  • Transfer: Use a dedicated, grounded funnel to transfer the solution into the carboy to prevent static discharge, especially if flammable solvents are present.

  • Validation (pH & Reactivity Check): Before sealing the waste carboy, extract a 1 mL aliquot of your waste mixture and test it with pH indicator strips. Ensure the bulk waste solution remains relatively neutral (pH 6-8). If your specific reaction mixture is highly acidic or basic, neutralize it in a separate, controlled reaction vessel before adding it to the bulk carboy to prevent exothermic hydrolysis of the ester moiety.

  • Documentation: Log the exact volume of the solvent and the estimated concentration of the brominated indazole onto the composite waste sheet.

Spill Response & Decontamination

Causality: Immediate and verified decontamination is required to prevent cross-contamination of future experiments and protect laboratory personnel from prolonged exposure.

  • Isolation: Restrict access to the spill area immediately.

  • Containment: For solid spills, gently cover the powder with damp absorbent paper to prevent dust generation. For liquid spills, surround and cover the liquid with an inert absorbent material (e.g., vermiculite or diatomaceous earth).

  • Collection: Sweep up the absorbed material using non-sparking tools and deposit it into a solid halogenated waste container.

  • Decontamination: Wash the affected surface thoroughly with a solvent known to dissolve the compound (e.g., isopropanol or ethanol), followed by a secondary wash with standard laboratory detergent and water.

  • Validation (UV Inspection): Indazole derivatives typically exhibit strong UV absorbance and fluorescence. To validate that the spill has been completely remediated, scan the decontaminated area with a handheld UV lamp (254 nm or 365 nm) in a darkened room. The absence of fluorescence confirms successful decontamination.

Quantitative Waste Segregation Data

The following table summarizes the regulatory and logistical parameters for segregating waste streams containing this compound.

Waste CategoryTypical ConstituentsRegulatory ClassificationRequired TreatmentCost/Hazard Implication
Halogenated Liquid DCM, Chloroform + Brominated IndazoleRCRA Regulated HalogenatedHigh-Temp Incineration (>1000°C)Standard halogenated disposal costs; prevents dioxin formation.
Mixed Liquid DMSO, Methanol + Brominated IndazoleHalogenated (via EPA Mixture Rule)High-Temp Incineration (>1000°C)Elevated costs if misclassified; requires strict volume tracking.
Solid Waste Contaminated PPE, Silica Gel, VialsHazardous Solid WasteRegulated Solid IncinerationHigh risk of aerosolization; requires mass balance validation.

References

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).[Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Center for Biotechnology Information (NCBI) - PMC.[Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.[Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-(6-bromo-2H-indazol-2-yl)acetate

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply wearing gloves. It requires a deep, mechanistic understanding of the molecules we handle.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond simply wearing gloves. It requires a deep, mechanistic understanding of the molecules we handle. Methyl 2-(6-bromo-2H-indazol-2-yl)acetate is a highly valuable halogenated nitrogen heterocycle used as a building block in drug discovery, but its specific structural liabilities demand rigorous, field-proven handling protocols.

This guide provides a self-validating operational framework designed to protect researchers, ensure scientific integrity, and maintain strict regulatory compliance.

Quantitative Chemical Profile & Mechanistic Toxicology

Before selecting Personal Protective Equipment (PPE), we must understand the causality of the hazard. We are not just managing a generic powder; we are handling a molecule with specific reactive moieties.

Table 1: Quantitative Chemical Properties [1]

PropertyValue / SpecificationOperational Implication
CAS Number 1816253-24-3Unique identifier for SDS cross-referencing.
Molecular Weight 269.10 g/mol Fine crystalline solid; prone to static aerosolization.
Purity Threshold ≥95%Contains minor synthetic impurities that may alter toxicity.
Storage Temp. 20°C to 25°C (Dry)Moisture exposure triggers slow ester hydrolysis.

The "Why" Behind the Hazard:

  • Dermal Penetration & Hydrolysis (GHS H315): The lipophilic nature of the 6-bromo-indazole core facilitates rapid permeation through the lipid bilayers of the stratum corneum. Once absorbed, ubiquitous tissue esterases cleave the methyl acetate group, releasing localized acidic metabolites that trigger acute contact dermatitis.

  • Ocular/Respiratory Irritation (GHS H319, H335): As a dry powder, static-charged micro-particulates can easily adhere to the mucosal membranes of the respiratory tract and eyes, causing severe localized inflammation.

  • Systemic Toxicity (GHS H302): The heavy bromine atom at the 6-position increases the molecule's potential for off-target protein arylation, making systemic ingestion or deep inhalation harmful.

Causality-Driven PPE Matrix

According to the [2], PPE must be explicitly selected based on a rigorous hazard assessment.

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationCausality / Mechanistic Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Neoprene (8 mil).Nitrile provides baseline dexterity. The outer neoprene layer offers superior resistance against the organic solvents (e.g., DMSO, DMF) used to dissolve lipophilic indazoles, preventing solvent-mediated transdermal carrier effects.
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles.Standard safety glasses lack orbital seals. Goggles prevent micro-particulate ingress and protect against solvent splashes during dissolution.
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe non-porous shoes.Knit cuffs prevent accidental dragging through spilled solid. FR material is required if the compound is handled near reactive cross-coupling reagents.
Respiratory N95 or P100 particulate respirator.Required only if weighing outside a certified fume hood to prevent inhalation of aerosolized ester particulates.

Operational Workflow: A Self-Validating System

Every procedure must be a self-validating system—meaning each step contains an inherent check that prevents the operator from proceeding if safety is compromised. The [3] dictates that hazardous chemicals be handled under conditions that minimize risk through engineered containment.

Step-by-Step Handling & Dissolution Methodology
  • Containment Verification: Activate the chemical fume hood.

    • Validation Check: The digital monitor must read a face velocity between 80–100 feet per minute (fpm). If the alarm sounds or the reading fluctuates by >10%, do not proceed.

  • Static Mitigation: Halogenated organic powders hold static charges, causing them to "jump" from spatulas.

    • Validation Check: Discharge an anti-static zero-stat gun over the weighing boat and use a grounded, stainless-steel micro-spatula. The powder must rest flat without clinging to the spatula walls.

  • Mass Transfer: Tare the analytical balance. Transfer the solid slowly to prevent aerosolization. Cap the source bottle immediately after transfer.

  • Solvent Dissolution: Transfer the weighed solid to a borosilicate glass vial. Add the selected anhydrous solvent (e.g., DMSO) dropwise.

    • Validation Check: Cap the vial with a PTFE-lined septum before vortexing. Inspect the bottom of the vial to ensure complete dissolution (no visible particulates) before removing it from the hood.

  • Decontamination: Wipe down the balance and spatulas with an isopropanol-soaked lint-free wipe.

HandlingWorkflow N1 1. Hazard Assessment & PPE Donning N2 2. Primary Handling (Weighing/Transfer) N1->N2 PPE Verified N3 3. Chemical Processing (Dissolution/Reaction) N2->N3 Safe Transfer N4 Spill or Exposure Event N2->N4 Accidental Release N3->N4 Splash/Spill N5 4. Waste Segregation & EPA Disposal N3->N5 Experiment Complete N4->N5 Cleanup Materials N6 Decontamination & PPE Doffing N5->N6 Waste Secured

Operational workflow and spill response pathways for Methyl 2-(6-bromo-2H-indazol-2-yl)acetate.

Spill Response & EPA-Compliant Disposal Plan

A localized spill requires immediate, methodical intervention to prevent cross-contamination and ensure compliance with the [4].

Step-by-Step Spill Cleanup Methodology
  • Isolate: Evacuate immediate personnel from the bench area.

  • Suppress & Contain: Do not sweep dry powder, as this generates hazardous aerosols. Gently cover the spilled solid with damp absorbent paper (using water or a mild surfactant) to suppress dust.

  • Collect: Use a non-sparking polypropylene scoop to transfer the wetted powder and absorbent materials into a compatible, sealable hazardous waste container.

  • Neutralize & Validate: Wash the spill surface with a 10% sodium carbonate solution to neutralize any hydrolyzed acidic residues from the acetate ester.

    • Validation Check: Test the final rinse water on the bench surface with pH paper. A pH of 7.0 confirms complete neutralization.

Disposal & Waste Management Plan
  • Segregation: Do not mix halogenated indazole waste with standard non-halogenated solvent waste. Place it in a designated, chemically compatible "Halogenated Organic Waste" carboy.

  • Labeling: Affix a GHS-compliant label detailing the exact contents: "Hazardous Waste - Methyl 2-(6-bromo-2H-indazol-2-yl)acetate / Halogenated Solid".

  • Accumulation: Store in a Satellite Accumulation Area (SAA) at or near the point of generation.

    • Validation Check: Ensure the container is securely closed and sealed at all times except when actively adding waste, per EPA Subpart K mandates [4].

References

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." U.S. Department of Labor. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL: [Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." U.S. EPA. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.